PF-3774076
Description
Propriétés
IUPAC Name |
2-[(1R)-5-chloro-4-(methoxymethyl)-2,3-dihydro-1H-inden-1-yl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-18-8-12-10-2-3-11(14-16-6-7-17-14)9(10)4-5-13(12)15/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAOKMSNCWOHS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1CCC2C3=NC=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC2=C1CC[C@H]2C3=NC=CN3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Double-Edged Sword: A Technical Guide to the Mechanism of Action of PF-477736 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer therapeutics, targeting cell cycle checkpoints has emerged as a promising strategy to exploit the inherent vulnerabilities of tumor cells. One of the key regulators of the DNA damage response (DDR) is Checkpoint Kinase 1 (CHK1), a serine/threonine kinase crucial for maintaining genomic integrity. Its inhibition presents a therapeutic window to selectively sensitize cancer cells to DNA-damaging agents. This technical guide provides an in-depth exploration of the mechanism of action of PF-477736 (also known as PF-00477736), a potent and selective ATP-competitive inhibitor of CHK1, in the context of cancer therapy. While the clinical development of PF-477736 was discontinued for business reasons, the extensive preclinical data available offers valuable insights into the therapeutic potential of CHK1 inhibition.[1]
Core Mechanism of Action: Abrogating the DNA Damage Checkpoint
PF-477736 exerts its anti-cancer effects primarily by inhibiting the kinase activity of CHK1.[2] In response to DNA damage, CHK1 is activated and phosphorylates a cascade of downstream targets, leading to cell cycle arrest, primarily at the S and G2/M phases.[3] This pause allows time for DNA repair, a mechanism that cancer cells often exploit to survive chemotherapy and radiation.
By inhibiting CHK1, PF-477736 effectively dismantles this critical checkpoint.[3] This abrogation of cell cycle arrest forces cancer cells with damaged DNA to proceed prematurely into mitosis, a lethal event termed "mitotic catastrophe," which ultimately leads to apoptosis.[2][4] This mechanism is particularly effective in cancer cells with p53 mutations, as they are heavily reliant on the CHK1-mediated checkpoint for survival after DNA damage.
dot
Figure 1: Signaling pathway of PF-477736 action.
Quantitative Data Presentation
The potency and selectivity of PF-477736 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of PF-477736
| Target | Assay Type | Value | Reference |
| CHK1 | Ki | 0.49 nM | [2] |
| CHK2 | Ki | 47 nM | [2] |
| CDK1 | Ki | 9.9 µM | [5] |
Table 2: Kinase Selectivity Profile of PF-477736
| Kinase | IC50 (nM) | Reference |
| VEGFR2 | 8 | [6] |
| Fms (CSF1R) | 10 | [6] |
| Yes | 14 | [6] |
| Aurora-A | 23 | [6] |
| FGFR3 | 23 | [6] |
| Flt3 | 25 | [6] |
| Ret | 39 | [6] |
Table 3: Cellular Activity of PF-477736 in Combination with Docetaxel
| Cell Line | Treatment | Effect | Reference |
| COLO205 | PF-477736 + Docetaxel | Suppression of phosphorylated Histone H3 (Ser10) | [7] |
| COLO205 | PF-477736 + Docetaxel | Increased apoptosis | [7] |
| MDA-MB-231 | PF-477736 + Docetaxel | Enhanced tumor growth inhibition in xenografts | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of PF-477736.
In Vitro CHK1 Kinase Assay
This assay determines the direct inhibitory effect of PF-477736 on CHK1 kinase activity.
-
Principle: A coupled-enzyme assay measuring the rate of ADP production, which is proportional to kinase activity.
-
Materials:
-
Recombinant human CHK1 kinase domain
-
Syntide-2 peptide substrate
-
ATP, MgCl2
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system
-
NADH
-
PF-477736
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
-
Procedure:
-
Prepare serial dilutions of PF-477736 in DMSO.
-
In a 96-well plate, add assay buffer, Syntide-2, PK/LDH, and NADH.
-
Add the diluted PF-477736 or DMSO (vehicle control).
-
Initiate the reaction by adding a mixture of CHK1 enzyme and ATP.
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADH) in a plate reader.
-
Calculate the initial reaction velocities and determine the Ki value using competitive inhibition models.[2]
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of PF-477736, alone or in combination with other agents, on cancer cell lines.
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Cancer cell lines (e.g., HT29, Colo205)
-
Complete cell culture medium
-
PF-477736
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of PF-477736, the chemotherapeutic agent, or a combination of both. Include a vehicle control.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values.[2]
-
dot
Figure 2: Workflow for a cell viability (MTT) assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates, providing insights into signaling pathway modulation by PF-477736.
-
Principle: Separation of proteins by size using SDS-PAGE, transfer to a membrane, and detection using specific antibodies.
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-phospho-Histone H3 (Ser10), anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Denature protein samples and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This method is employed to determine the distribution of cells in different phases of the cell cycle following treatment with PF-477736.
-
Principle: Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) and measuring the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Materials:
-
Treated cells
-
PBS
-
Cold 70% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Deconvolute the resulting DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases.[8][9][10]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PF-477736 in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of PF-477736, alone or in combination with chemotherapy, on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., COLO205, MDA-MB-231)
-
PF-477736 formulation for in vivo administration
-
Chemotherapeutic agent
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, PF-477736 alone, chemotherapy alone, combination).
-
Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal, oral).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[2][4]
-
dot
Figure 3: General workflow for an in vivo xenograft study.
Conclusion
PF-477736 is a potent and selective CHK1 inhibitor that has provided a wealth of preclinical data demonstrating the therapeutic potential of targeting the DNA damage checkpoint in cancer. Its mechanism of action, centered on the abrogation of S and G2/M checkpoints, leads to mitotic catastrophe and apoptosis, particularly in p53-deficient tumors. Furthermore, PF-477736 has shown significant synergy with various DNA-damaging chemotherapeutic agents, enhancing their anti-tumor efficacy in both in vitro and in vivo models. While its clinical development has ceased, the comprehensive understanding of its mechanism of action continues to inform the development of next-generation CHK1 inhibitors and combination strategies in oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this promising therapeutic approach.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-00477736 mediates checkpoint kinase 1 signaling pathway and potentiates docetaxel-induced efficacy in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. vet.cornell.edu [vet.cornell.edu]
The Potent and Selective CHK1 Inhibitor: A Technical Overview of PF-477736
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1). Initially, it is important to note that the compound "PF-3774076" did not yield specific information in extensive searches. However, the closely related compound identifier, PF-477736, is well-documented as a Chk1 inhibitor and is presumed to be the intended subject of this guide. Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR), making it a compelling target for cancer therapy.[1][2] This document will detail the primary target of PF-477736, present its biochemical and cellular activity, outline experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Primary Target and Mechanism of Action
The primary molecular target of PF-477736 is Checkpoint Kinase 1 (Chk1) .[3][4][5][6] PF-477736 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk1 enzyme and thereby preventing the phosphorylation of its downstream substrates.[3][4][5] Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[1] By inhibiting Chk1, PF-477736 abrogates cell cycle checkpoints, particularly the S and G2/M checkpoints, leading to the sensitization of cancer cells to DNA-damaging agents and inducing apoptosis.[6][7]
Quantitative Data Summary
The inhibitory activity and selectivity of PF-477736 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Inhibitory Activity (Kᵢ) | Assay Type |
| Chk1 | 0.49 nM | Biochemical Kinase Assay |
| Chk2 | 47 nM | Biochemical Kinase Assay |
| CDK1 | 9.9 µM | Biochemical Kinase Assay |
Table 1: Inhibitory Potency (Kᵢ) of PF-477736 against Chk1 and other kinases. [3][5]
| Off-Target Kinase | Inhibitory Activity (IC₅₀) |
| VEGFR2 | 8 nM |
| Fms (CSF1R) | 10 nM |
| Yes | 14 nM |
| Aurora-A | 23 nM |
| FGFR3 | 23 nM |
| Flt3 | 25 nM |
| Ret | 39 nM |
Table 2: Selectivity Profile of PF-477736 against a Panel of Off-Target Kinases. [3][4]
| Cell Line | Condition | Activity (EC₅₀) | Assay Type |
| CA46 (p53-mutated human lymphoma) | Camptothecin-induced G2 arrest | 45 nM | Dot-blot Assay |
| HeLa | Camptothecin-induced G2 arrest | 38 nM | Dot-blot Assay |
| HT29 | Camptothecin-induced G2 arrest | 42 nM | Dot-blot Assay |
Table 3: Cellular Activity of PF-477736 in Abrogating Cell Cycle Arrest. [5]
Experimental Protocols
Biochemical Kinase Assay (Coupled Spectrophotometric Assay)
This assay measures the inhibition of Chk1 kinase activity by PF-477736 in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) of PF-477736 against Chk1.
Principle: The phosphorylation of a peptide substrate by Chk1 is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human Chk1 kinase domain
-
Peptide substrate (e.g., Syntide-2)
-
ATP
-
PF-477736 (serially diluted)
-
Assay Buffer: 50 mM TRIS pH 7.5, 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 25 mM MgCl₂.[4][5]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of PF-477736 in DMSO and then dilute in the assay buffer.
-
Add 1 nM of the Chk1 kinase domain to each well of the 96-well plate.[4][5]
-
Add the serially diluted PF-477736 or vehicle control (DMSO) to the respective wells.
-
Add the peptide substrate (0.125 mM Syntide-2) to all wells.[4][5]
-
Initiate the kinase reaction by adding ATP (0.15 mM) to each well.[4][5]
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm over a period of 20 minutes to determine the initial reaction velocities.[4][5]
-
Calculate the percentage of inhibition for each concentration of PF-477736 relative to the vehicle control.
-
Determine the IC₅₀ or Kᵢ value by fitting the data to a suitable dose-response or enzyme inhibition model using appropriate software.[4]
Cell-Based Checkpoint Abrogation Assay (Flow Cytometry)
This assay evaluates the ability of PF-477736 to overcome a DNA damage-induced cell cycle checkpoint in cancer cells.
Objective: To determine the effective concentration (EC₅₀) of PF-477736 required to abrogate the G2/M checkpoint.
Principle: DNA damage induces a G2/M cell cycle arrest. Inhibition of Chk1 by PF-477736 allows cells to bypass this checkpoint and enter mitosis, which can be quantified by measuring changes in DNA content and mitotic markers.
Materials:
-
Cancer cell line (e.g., HT29, HeLa)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Camptothecin or Gemcitabine)
-
PF-477736 (serially diluted)
-
Propidium Iodide (PI) staining solution
-
Antibody against a mitotic marker (e.g., phospho-Histone H3)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent (e.g., 100 nM Camptothecin) for a predetermined time (e.g., 16 hours) to induce G2/M arrest.
-
Add serial dilutions of PF-477736 to the arrested cells and incubate for an additional period (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol.
-
For DNA content analysis, wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
For mitotic index, permeabilize the fixed cells and stain with an anti-phospho-Histone H3 antibody followed by a fluorescently labeled secondary antibody and PI.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in the G2/M phase and the percentage of phospho-Histone H3 positive cells.
-
Determine the EC₅₀ for checkpoint abrogation by plotting the decrease in the G2/M population or the increase in the mitotic population against the concentration of PF-477736.
Mandatory Visualizations
Signaling Pathway
Caption: ATR-Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.
Experimental Workflow
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to PF-3758309: A Potent p21-Activated Kinase 4 (PAK4) Inhibitor
Note: The requested topic was "PF-3774076". However, extensive research indicates that the potent, well-characterized PAK4 inhibitor from Pfizer is PF-3758309 . It is presumed that "this compound" was a typographical error. This guide will focus on the available data for PF-3758309.
Abstract
PF-3758309 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] As a member of the p21-activated kinase (PAK) family of serine/threonine kinases, PAK4 is a critical regulator of numerous cellular processes, including cell motility, proliferation, and survival.[1][3] Its upregulation in various cancers makes it a compelling therapeutic target.[1][3] PF-3758309 has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models by inhibiting PAK4 and its downstream signaling pathways.[2] This document provides a detailed overview of the biochemical and cellular activity of PF-3758309, its mechanism of action, and the experimental protocols used for its characterization.
Introduction to PAK4 as a Therapeutic Target
The p21-activated kinases (PAKs) are key effectors of the Rho family of small GTPases, particularly Cdc42 and Rac.[4] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II.[4] PAK4, in particular, has been implicated in oncogenesis and metastasis through its role in regulating the cytoskeleton, gene expression, and cell survival pathways.[3][5] Overexpression of PAK4 is common in a variety of human cancers, including those of the lung, pancreas, breast, and colon, and often correlates with poor prognosis.[5][6] Pharmacological inhibition of PAK4 represents a promising strategy to attenuate cancer cell proliferation, migration, and invasion, and to potentially overcome drug resistance.[6]
PF-3758309: Biochemical Profile and Mechanism of Action
PF-3758309 is a reversible, ATP-competitive inhibitor that targets the kinase domain of PAK4.[2] While designed for PAK4, it also exhibits high potency against other PAK isoforms, notably PAK1.[5][6] Its ability to block the kinase activity prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote oncogenic phenotypes.[2]
Table 1: Biochemical Activity of PF-3758309 against PAK Family Kinases
| Kinase Target | Inhibition Constant (Ki) |
|---|---|
| PAK1 | 13.7 ± 1.8 nM |
| PAK4 | 18.7 ± 6.6 nM |
Data sourced from Murray et al., 2010.[5]
Table 2: Cellular Activity of PF-3758309 in A549 Human Lung Carcinoma Cells
| Assay Type | IC50 Value |
|---|---|
| Cellular Proliferation | 20 nM |
| Anchorage-Independent Growth | 27 nM |
| NF-κB Signaling | 24.2 ± 14.8 nM |
| ARF1/γ-COP Protein Complex | 7.9 ± 4.7 nM |
Data sourced from Murray et al., 2010.[2]
Key Signaling Pathways and Cellular Effects
Inhibition of PAK4 by PF-3758309 leads to a cascade of cellular events that counteract cancerous growth. The inhibitor has been shown to disrupt cytoskeletal dynamics, inhibit cell proliferation and anchorage-independent growth, and induce programmed cell death (apoptosis).[2]
-
Apoptosis: Treatment of cancer cells with PF-3758309 leads to the induction of apoptosis, confirmed by markers such as PARP cleavage and caspase-3 activation.[2] This is consistent with PAK4's role in promoting cell survival, partly through the NF-κB pathway.[2]
-
Cell Cycle Arrest: PAK4 inhibitors can induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[5][7][8][9]
-
Cytoskeletal Remodeling: PAK4 regulates the actin cytoskeleton through downstream effectors like LIMK1.[5] Inhibition with PF-3758309 disrupts normal cytoskeletal organization, which in turn inhibits cell motility and invasion, key components of metastasis.[2]
Experimental Methodologies
This protocol is a representative method for determining the potency of an inhibitor like PF-3758309 against PAK4. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[4]
-
Reagent Preparation:
-
Thaw 5x Kinase Assay Buffer, 500 µM ATP, and the peptide substrate (e.g., PAKtide).[10]
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. A typical buffer is 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[4]
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.[10]
-
-
Inhibitor Preparation:
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted PF-3758309 to "Test Inhibitor" wells.
-
Add 2.5 µL of the Diluent Solution to "Positive Control" (max activity) and "Blank" (no kinase) wells.[10]
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.[10]
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[10]
-
-
Kinase Reaction:
-
Signal Detection:
-
Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.[10]
-
Incubate at room temperature for 45 minutes to deplete the remaining ATP.[10]
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via luciferase.[10]
-
Incubate at room temperature for another 30-45 minutes.[4][10]
-
Read the luminescence on a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
In Vivo Efficacy
In preclinical studies, PF-3758309 has demonstrated the ability to block the growth of multiple human tumor xenografts when administered orally.[2] In the most sensitive tumor models, a plasma EC50 value of 0.4 nM was achieved, highlighting its potential for in vivo anti-tumor activity.[2] A Phase I clinical trial of PF-3758309 in patients with advanced solid tumors was initiated but was terminated due to adverse side effects.[6]
Conclusion and Future Perspectives
PF-3758309 is a well-characterized, potent inhibitor of PAK4 that has been instrumental in validating this kinase as a viable target in oncology.[2] It effectively inhibits cancer cell proliferation, induces apoptosis, and disrupts key signaling pathways essential for tumor growth and metastasis.[2] While its own clinical development was halted, the knowledge gained from studying PF-3758309 continues to inform the development of next-generation PAK4 inhibitors with improved selectivity and safety profiles.[6] The continued exploration of PAK4 inhibition, either as a monotherapy or in combination with other agents, remains a promising avenue for cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. promega.com [promega.com]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
The Discovery and Development of PF-477736: A Potent and Selective CHK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: PF-477736, a novel and potent ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), has emerged as a significant subject of interest in oncology research. Developed by Pfizer, this small molecule has demonstrated considerable promise in preclinical studies for its ability to potentiate the efficacy of various DNA-damaging chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of PF-477736, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. It is important to note that while the initial query referenced PF-3774076, extensive research indicates a likely typographical error, with the preponderance of scientific literature pointing to PF-477736 as the compound of interest, a selective CHK1 inhibitor from Pfizer.
Core Compound Details
| Parameter | Value | Reference |
| Compound Name | PF-477736 | [1][2] |
| Synonyms | PF-00477736 | [3][4] |
| Chemical Name | (R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-4H-[1][2]diazepino[4,5,6-cd]indol-8-yl)acetamide | [5][6] |
| Molecular Formula | C22H25N7O2 | [5][6] |
| Molecular Weight | 419.48 g/mol | [5][6] |
| CAS Number | 952021-60-2 | [5][6] |
Mechanism of Action and Signaling Pathway
PF-477736 functions as a highly selective inhibitor of CHK1, a serine/threonine kinase that is a critical component of the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2/M checkpoints, which are regulated by CHK1, for survival after DNA damage.[1][2] By inhibiting CHK1, PF-477736 abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells treated with DNA-damaging agents. This mechanism of action is often referred to as "synthetic lethality."
The CHK1 signaling pathway is a crucial cellular response to maintain genomic integrity. The following diagram illustrates the key components of this pathway and the point of intervention by PF-477736.
Preclinical Data
Biochemical and Cellular Activity
PF-477736 has demonstrated potent and selective inhibition of CHK1 in various assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. CHK1 |
| CHK1 | 0.49 | 0.49 | - |
| CHK2 | 47 | - | ~96-fold |
| CDK1 | 9900 | - | >20,000-fold |
Data compiled from multiple sources.[3][5]
Table 2: Cellular Activity
| Cell Line | Assay Type | Parameter | Value (nM) |
| CA46 (Burkitt's lymphoma) | Checkpoint Abrogation (p-Histone H3) | EC50 | 45 |
| HeLa (Cervical cancer) | Checkpoint Abrogation (p-Histone H3) | EC50 | 38 |
| HT29 (Colon carcinoma) | Checkpoint Abrogation (p-Histone H3) | EC50 | 42 |
| HT29 (Colon carcinoma) | Cell Viability (with Gemcitabine) | IC50 | 180-540 (dose- and time-dependent) |
Data compiled from multiple sources.[3][5]
In Vivo Efficacy
Preclinical studies in xenograft models have shown that PF-477736 significantly enhances the antitumor activity of chemotherapeutic agents like gemcitabine and docetaxel.[1][7][8]
Table 3: In Vivo Potentiation of Chemotherapy in Xenograft Models
| Tumor Model | Chemotherapeutic Agent | PF-477736 Dose | Outcome |
| COLO205 (Colon) | Docetaxel | 15 mg/kg | Significant tumor growth delay and increased apoptosis |
| MDA-MB-231 (Breast) | Docetaxel | 15 mg/kg | Significant tumor growth delay |
| PC-3 (Prostate) | Gemcitabine | Not specified | Abrogation of gemcitabine-induced S-phase arrest and enhanced DNA damage |
Data compiled from multiple sources.[7][8][9]
Experimental Protocols
In Vitro CHK1 Kinase Assay
This protocol outlines a method to determine the in vitro potency of a compound against CHK1 kinase.
A common method for this assay involves the use of a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).[10][11] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed protocols for MTT assays are widely available and generally involve the steps outlined above.[12][13][14][15]
Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of PF-477736 in combination with a chemotherapeutic agent in a xenograft mouse model.
Specific details of the dosing regimen for docetaxel in combination with PF-477736 in the COLO205 xenograft model involved intraperitoneal administration of docetaxel on days 1, 8, and 15, and PF-477736 administered twice daily on the same days.[16][17][18]
Clinical Development
PF-477736 has been investigated in a Phase I clinical trial in combination with gemcitabine in patients with advanced solid tumors.[19][20][21][22] The primary objectives of such a study are typically to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D) of the combination therapy. Preliminary results from a Phase I trial of PF-477736 with gemcitabine indicated that the combination was generally well-tolerated, with some evidence of antitumor activity.[19]
Synthesis
While a detailed, step-by-step synthesis protocol for PF-477736 is not publicly available in the reviewed literature, its chemical structure, (R)-2-amino-2-cyclohexyl-N-(2-(1-methyl-1H-pyrazol-4-yl)-6-oxo-5,6-dihydro-4H-[1][2]diazepino[4,5,6-cd]indol-8-yl)acetamide, suggests a multi-step synthesis involving the construction of the complex heterocyclic core followed by the coupling of the amino acid side chain. The synthesis of similar complex heterocyclic compounds often involves standard organic chemistry reactions such as condensation, cyclization, and cross-coupling reactions.[23][24][25][26][27] The discovery of PF-477736 likely involved the screening of a chemical library followed by medicinal chemistry efforts to optimize potency and selectivity.[28]
Conclusion
PF-477736 is a potent and selective CHK1 inhibitor that has demonstrated significant promise in preclinical studies as a chemosensitizing agent. Its mechanism of action, which involves the abrogation of the S and G2/M cell cycle checkpoints, provides a strong rationale for its use in combination with DNA-damaging agents, particularly in p53-deficient tumors. The quantitative data from in vitro and in vivo studies support its continued investigation. Further clinical development will be crucial to fully elucidate the therapeutic potential of PF-477736 in the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. PF-00477736 mediates checkpoint kinase 1 signaling pathway and potentiates docetaxel-induced efficacy in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Response of human tumor xenografts in athymic nude mice to docetaxel (RP 56976, Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I clinical trial of gemcitabine (GEM) in combination with PF-00477736 (PF-736), a selective inhibitor of CHK1 kinase. | Semantic Scholar [semanticscholar.org]
- 21. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nanobioletters.com [nanobioletters.com]
- 24. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
The Role of PAK4 in Oncogenic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
P21-activated kinase 4 (PAK4), a member of the group II p21-activated kinases, has emerged as a critical node in oncogenic signaling networks. Overexpressed and often genetically amplified in a wide array of human cancers, PAK4 plays a pivotal role in promoting cell proliferation, survival, invasion, metastasis, and drug resistance. Its multifaceted involvement in tumorigenesis is orchestrated through the modulation of numerous downstream signaling pathways and effector molecules. This technical guide provides an in-depth overview of the core mechanisms of PAK4-mediated oncogenic signaling, presents quantitative data on its activity and inhibition, details key experimental methodologies for its study, and visualizes its complex signaling cascades. Understanding the intricate functions of PAK4 is paramount for the development of novel and effective cancer therapeutics targeting this key kinase.
Introduction to PAK4
P21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, particularly Cdc42 and Rac1.[1] The PAK family is divided into two groups: Group I (PAK1-3) and Group II (PAK4-6), based on sequence homology and structural domains.[2] PAK4, the most extensively studied member of Group II, is distinguished by its constitutive activity upon expression and its significant role in embryonic development and oncogenesis.[3][4] Unlike Group I PAKs, which require binding to activated Rac or Cdc42 for the release of autoinhibition, Group II PAKs' activity is primarily regulated by subcellular localization and interaction with various signaling scaffolds.[4]
The PAK4 gene is located on chromosome 19q13.2, a region frequently amplified in several cancers, including pancreatic, ovarian, and breast cancer.[5][6] This genetic amplification, coupled with transcriptional and post-transcriptional upregulation, leads to elevated PAK4 protein levels in tumor tissues, which often correlates with poor patient prognosis.[7][8] The oncogenic potential of PAK4 is underscored by its ability to transform normal cells and drive tumor growth in preclinical models.[3][5]
Upstream Activation and Regulation of PAK4
The activation of PAK4 is a complex process initiated by a variety of extracellular signals that converge on this kinase. These signals are transduced through several classes of cell surface receptors, leading to the recruitment and activation of PAK4 at specific subcellular locations.
Receptor-Mediated Activation
-
Receptor Tyrosine Kinases (RTKs): Growth factors such as Hepatocyte Growth Factor (HGF) can activate PAK4 through their respective RTKs.[3][7] This activation is often mediated by the PI3K/AKT pathway, where PAK4 can act as a downstream effector of PI3K.[5]
-
G Protein-Coupled Receptors (GPCRs): Signaling through GPCRs can also lead to PAK4 activation, implicating it in pathways regulated by various hormones and neurotransmitters.[7]
-
Wnt Receptors: The Wnt signaling pathway, a critical regulator of development and cancer, utilizes PAK4 to mediate its effects on cell proliferation and fate.[5][7]
Key Upstream Regulators
-
Cdc42: As a primary effector of the Rho GTPase Cdc42, PAK4 is activated upon binding to the GTP-bound form of Cdc42.[2][4] This interaction is crucial for PAK4's role in regulating the actin cytoskeleton and cell motility.[8]
-
Ras: The oncogenic Ras protein is a key upstream activator of PAK4 signaling, and PAK4 activity is required for Ras-driven cellular transformation.[4][7]
-
PI3K: Phosphoinositide 3-kinase (PI3K) is a central component of growth factor signaling that can activate PAK4, linking it to cell survival and proliferation pathways.[5][8]
Core Oncogenic Signaling Pathways of PAK4
Once activated, PAK4 orchestrates a diverse range of cellular processes conducive to cancer progression by phosphorylating a myriad of downstream substrates. These substrates are involved in key pathways that regulate cytoskeletal dynamics, cell cycle progression, apoptosis, and gene transcription.
Cytoskeletal Remodeling, Invasion, and Metastasis
A hallmark of PAK4's oncogenic function is its ability to promote cell migration and invasion, which are essential for metastasis.[9] This is primarily achieved through the regulation of the actin cytoskeleton.
-
PAK4/LIMK1/Cofilin Pathway: PAK4 phosphorylates and activates LIM kinase 1 (LIMK1).[5][10] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5] This leads to the stabilization of actin filaments, promoting the formation of invasive structures like filopodia and invadopodia.[8][11]
-
Regulation of Rho GTPases: PAK4 can modulate the activity of other Rho family members. For instance, it can phosphorylate and inhibit the RhoA activator GEF-H1, leading to localized changes in cytoskeletal tension and adhesion dynamics.[8]
-
Interaction with N-WASP: PAK4 phosphorylates the N-WASP (Neural Wiskott-Aldrich syndrome protein), a key regulator of the Arp2/3 complex, to promote actin polymerization.[8][12]
Cell Proliferation and Survival
PAK4 promotes uncontrolled cell growth by influencing key cell cycle regulators and by inhibiting apoptotic pathways.
-
Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin at Ser675, leading to its stabilization and nuclear translocation.[2][10] In the nucleus, β-catenin acts as a transcriptional co-activator to drive the expression of proliferation-promoting genes like c-Myc and Cyclin D1.[13]
-
PI3K/AKT Pathway: PAK4 can activate the PI3K/AKT signaling cascade, a central pathway for cell survival.[8][10] Activated AKT, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad.[2][4]
-
MEK/ERK Pathway: PAK4 is also known to activate the MEK/ERK pathway, which is crucial for transmitting mitogenic signals from the cell surface to the nucleus, thereby promoting cell proliferation.[7][8]
-
Inhibition of p53: PAK4 can promote the degradation of the tumor suppressor p53 by enhancing the binding of Mdm2 to p53, thereby facilitating its ubiquitination and subsequent proteasomal degradation.[8][11]
Drug Resistance and Immune Escape
PAK4 also contributes to the failure of cancer therapies by promoting drug resistance and enabling tumors to evade the immune system.
-
Chemoresistance: PAK4 can confer resistance to chemotherapeutic agents like cisplatin and gemcitabine by activating pro-survival pathways such as PI3K/AKT and MEK/ERK.[8][14]
-
Hormone Therapy Resistance: In breast cancer, PAK4 can phosphorylate the estrogen receptor alpha (ERα), leading to resistance to tamoxifen.[13][14]
-
Immune Evasion: PAK4 has been implicated in the regulation of the tumor microenvironment, contributing to an immune-suppressive milieu that allows cancer cells to evade destruction by the immune system.[8][10] Knockdown of PAK4 can promote T-cell infiltration into tumors.[2]
Quantitative Data on PAK4 in Cancer
The following tables summarize key quantitative data related to PAK4's expression, activity, and the efficacy of its inhibitors in various cancers.
Table 1: PAK4 Overexpression in Human Cancers
| Cancer Type | Percentage of Tumors with High PAK4 Expression | Reference |
| Breast Cancer | High levels in carcinomas with high grades and invasiveness | [5] |
| Pancreatic Cancer | Frequently amplified and overexpressed | [5][15] |
| Ovarian Cancer | High levels associated with metastasis and poor survival | [3] |
| Lung Cancer (NSCLC) | Overexpression associated with metastasis and decreased survival | [5] |
| Gastric Cancer | Overexpressed | [5] |
| Prostate Cancer | Overexpressed | [5] |
| Gallbladder Cancer | Overexpressed | [5] |
Table 2: IC50 Values of Selected PAK4 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| PF-3758309 | HCT116 (Colon) | 0.24 | [2] |
| PF-3758309 | Various (Lung, Pancreatic, Breast) | < 10 | [2] |
| KPT-9274 | Pancreatic Cancer Cell Lines | ~500 | [15] |
| KPT-7189 | Pancreatic Cancer Cell Lines | < 250 | [16] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the role of PAK4 in oncogenic signaling.
In Vitro Kinase Assay
Objective: To measure the kinase activity of PAK4 and the inhibitory effect of compounds.
Methodology:
-
Recombinant PAK4: Purify recombinant human PAK4 protein.
-
Substrate: Use a generic kinase substrate such as myelin basic protein (MBP) or a specific peptide substrate.
-
Reaction Buffer: Prepare a kinase reaction buffer containing ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection with phospho-specific antibodies), MgCl₂, and DTT.
-
Inhibitor Treatment: Pre-incubate PAK4 with varying concentrations of the test inhibitor.
-
Kinase Reaction: Initiate the reaction by adding the substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect substrate phosphorylation. For radiolabeled ATP, this is done by SDS-PAGE followed by autoradiography. For unlabeled ATP, use Western blotting with a phospho-specific antibody against the substrate.
-
Data Analysis: Quantify the phosphorylation signal and calculate IC50 values for the inhibitors.
Cell Migration (Wound Healing) Assay
Objective: To assess the effect of PAK4 modulation on cancer cell migration.
Methodology:
-
Cell Culture: Plate cancer cells in a multi-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with a PAK4 inhibitor or transfect with PAK4 siRNA.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure to determine the effect of the treatment on cell migration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PAK4 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PAK4 inhibitor or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Endpoint: Continue the treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).
-
Data Analysis: Euthanize the mice and excise the tumors. Analyze tumor growth curves and, optionally, perform immunohistochemical analysis of the tumors for biomarkers of PAK4 activity and cell proliferation/apoptosis.
Conclusion and Future Directions
PAK4 stands as a significant and multifaceted player in the landscape of oncogenic signaling. Its central role in driving key cancer hallmarks, including proliferation, survival, metastasis, and drug resistance, positions it as a highly attractive target for therapeutic intervention. The development of potent and selective PAK4 inhibitors has shown promise in preclinical studies, and ongoing clinical trials are beginning to explore their therapeutic potential.
Future research should focus on several key areas:
-
Elucidating the full spectrum of PAK4 substrates and interacting partners to gain a more comprehensive understanding of its regulatory networks.
-
Developing more selective PAK4 inhibitors to minimize off-target effects and improve therapeutic windows.
-
Identifying predictive biomarkers to select patients who are most likely to respond to PAK4-targeted therapies.
-
Investigating the role of PAK4 in the tumor microenvironment and its interplay with the immune system to devise novel combination therapies.
A deeper understanding of PAK4 biology will undoubtedly pave the way for the development of innovative and effective treatments for a wide range of cancers, ultimately improving patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK4–6 in cancer and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAK4 in cancer development: Emerging player and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the PAK4 interactome reveals PAK4 phosphorylation of N-WASP and promotion of Arp2/3-dependent actin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
The Core Downstream Signaling Pathways of PF-3774076: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3774076, also known as PF-3758309, is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] As a member of the Group II p21-activated kinases (PAKs), PAK4 is a critical node in numerous signaling pathways that govern cell proliferation, survival, motility, and cytoskeletal dynamics. Its overexpression is implicated in a variety of human cancers, making it an attractive target for therapeutic intervention.[3][4] this compound was the first PAK4 inhibitor to enter clinical trials and has been instrumental in elucidating the cellular functions of PAK4 and the therapeutic potential of its inhibition.[5]
This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and cellular activities of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Notes |
| PAK4 | Kd | 2.7 | Equilibrium Dissociation Constant[1][2] |
| PAK4 | Ki | 18.7 ± 6.6 | ATP-competitive inhibition[5][6] |
| PAK1 | Ki | 13.7 ± 1.8 | High potency for other PAK isoforms[5][6] |
| GEF-H1 Phosphorylation | IC50 | 1.3 ± 0.5 | In-cell assay[2] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| HCT116 (Colon) | Anchorage-Independent Growth | 0.24 ± 0.09[2] |
| Panel of 20 Tumor Cell Lines | Anchorage-Independent Growth (average) | 4.7 ± 3.0[2] |
| A549 (Lung) | Proliferation | <10[5] |
| Pancreatic Cancer Cell Lines | Proliferation | <10[5] |
| Breast Cancer Cell Lines | Proliferation | <10[5] |
Table 3: Cell Cycle and Apoptosis Effects of this compound on HCT116 Cells (100 nM, 48h)
| Cell Cycle Phase | % of Cells (DMSO Control) | % of Cells (this compound) |
| Sub-G1 (Apoptosis) | 1.8 | 12.4 |
| G1 | 50.7 | 49.4 |
| S | 26.2 | 14.4 |
| G2 | 19.8 | 23.1 |
Data extracted from a study by Murray et al., demonstrating cell cycle arrest and induction of apoptosis.
Table 4: Apoptosis Induction by this compound in Neuroblastoma Cell Lines (24h)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells |
| SH-SY5Y | 1 | 21.2 |
| 5 | 26.9 | |
| IMR-32 | 0.5 | 19.7 |
| 1 | 44.9 |
Data indicates a dose-dependent increase in apoptosis.[7]
Core Downstream Signaling Pathways
This compound exerts its anti-cancer effects primarily by inhibiting PAK4 kinase activity, which in turn modulates several critical downstream signaling pathways. The two most well-characterized pathways are the PAK4/GEF-H1/RhoA axis and the PAK4/p53 pathway.
The PAK4/GEF-H1/RhoA Signaling Pathway
This pathway is central to the regulation of cytoskeletal dynamics, cell morphology, and motility.
Caption: PAK4/GEF-H1/RhoA signaling pathway and the inhibitory action of this compound.
In its basal state, Guanine Nucleotide Exchange Factor H1 (GEF-H1) is sequestered on microtubules and is inactive. Upon activation, PAK4 phosphorylates GEF-H1 at Serine 810.[3] This phosphorylation event causes GEF-H1 to be released from the microtubules into the cytoplasm, where it becomes active.[1][3] Active GEF-H1 then promotes the exchange of GDP for GTP on RhoA, leading to the activation of RhoA. Activated RhoA, in turn, stimulates downstream effectors such as ROCK, resulting in the formation of stress fibers and focal adhesions, which are crucial for cell motility and invasion. This compound, by inhibiting PAK4, prevents the initial phosphorylation of GEF-H1, thereby blocking this entire cascade.[2]
The PAK4/p53 Signaling Pathway
This pathway highlights the role of PAK4 in cell survival and apoptosis by regulating the tumor suppressor protein p53.
Caption: The PAK4/p53 signaling pathway and its disruption by this compound.
PAK4 has been shown to directly phosphorylate the tumor suppressor protein p53 at Serine 215.[8] This phosphorylation event attenuates the transcriptional activity of p53, leading to the suppression of its downstream functions, including the induction of apoptosis and cell cycle arrest.[8] By inhibiting p53, PAK4 promotes cancer cell survival. The inhibition of PAK4 by this compound prevents the phosphorylation and subsequent inactivation of p53.[2] This restores the tumor-suppressive functions of p53, leading to an increase in apoptosis and cell cycle arrest, as evidenced by the quantitative data presented earlier.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of PAK4 by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant PAK4 enzyme
-
PAKtide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the PAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the PAKtide substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.[1]
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.[1]
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GEF-H1 (Ser810), anti-total-GEF-H1, anti-phospho-p53 (Ser215), anti-total-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the resulting bands using a chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the discrimination of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Flow Cytometry (Annexin V and PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of malignant transformation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Agarose (low melting point)
-
6-well plates
-
This compound
Procedure:
-
Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cells.
-
Resuspend the cells in complete medium containing 0.3% agarose and the desired concentrations of this compound or vehicle.
-
Carefully layer the cell-agarose suspension on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, adding a small amount of complete medium with the respective treatments to the top of the agar every few days to prevent drying.
-
After the incubation period, stain the colonies with a solution like crystal violet and count them under a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical characterization of a kinase inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical to clinical development of this compound.
Conclusion
This compound is a potent inhibitor of PAK4 that has been crucial for understanding the role of this kinase in cancer. Its mechanism of action is primarily driven by the inhibition of key downstream signaling pathways, including the PAK4/GEF-H1/RhoA axis, which controls cell motility, and the PAK4/p53 pathway, which regulates cell survival and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PAK4 inhibitors and related signaling pathways. The insights gained from the study of this compound continue to inform the development of next-generation therapies targeting PAK4-driven cancers.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. promega.com [promega.com]
- 5. protocols.io [protocols.io]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. selleckchem.com [selleckchem.com]
The Oncogenic Role of PAK4: A Comprehensive Technical Overview of its Overexpression in Human Cancers
For Immediate Release
A deep dive into the p21-activated kinase 4 (PAK4) reveals its significant overexpression across a wide spectrum of human cancers, positioning it as a key player in tumorigenesis and a promising target for novel cancer therapeutics. This technical guide provides an in-depth analysis of PAK4's prevalence, associated signaling pathways, and the methodologies used for its detection, tailored for researchers, scientists, and drug development professionals.
P21-activated kinase 4 (PAK4), a serine/threonine kinase, is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. While its expression is tightly controlled in normal adult tissues, emerging evidence highlights a starkly different reality in oncology. PAK4 is frequently overexpressed in a multitude of malignancies, where it fuels cancer progression, metastasis, and therapeutic resistance.[1][2] This guide synthesizes the current knowledge on PAK4 overexpression in various cancers, offering a quantitative summary, detailed experimental protocols, and a visual representation of its intricate signaling networks.
Quantitative Landscape of PAK4 Overexpression
The overexpression of PAK4 is a common feature across numerous cancer types, with varying frequencies. Immunohistochemical (IHC) and molecular analyses of tumor tissues have provided quantitative insights into the prevalence of elevated PAK4 levels.
| Cancer Type | Overexpression Percentage/Level | Key Findings | Reference |
| Gastric Cancer | 43.8% of 217 tumors showed overexpression. | High expression correlates with deeper invasion, lymph node metastasis, and poorer survival. | |
| Non-Small Cell Lung Cancer (NSCLC) | 65.2% of 210 human NSCLC tissues exhibited higher PAK4 staining scores compared to adjacent non-tumor tissues. | PAK4 expression is significantly higher in NSCLC tissues than in normal lung tissues and is associated with a higher mortality rate.[3] | [4] |
| Ovarian Cancer | High expression in 77.9% of 163 patients. | ||
| Colorectal Cancer | Protein detected in 85% of CRC-derived tissue samples compared to 20% in non-cancerous colorectal mucosa. | Upregulation of PAK4 is significant in CRC tissues. | |
| Gallbladder Carcinoma | Positive nuclear and cytoplasmic PAK4 expression is significantly associated with shorter overall and relapse-free survival. | PAK4 expression is a prognostic indicator in gallbladder carcinoma.[5][6] | |
| Clear Cell Renal Cell Carcinoma (ccRCC) | High PAK4 expression in 41.2% and 36.5% of specimens in two independent cohorts. High expression of the activated form, pPAK4S474, was observed in 57.3% of specimens.[5][7] | High PAK4 expression is associated with early recurrence and poor survival in patients with non-metastatic ccRCC.[5][8] | [5] |
| Breast Cancer | Expression is significantly higher in high-grade invasive breast carcinomas. | PAK4 expression correlates with a more severe grade of invasive breast carcinoma.[9] | [9] |
| Prostate Cancer | Highest expression observed in prostate, testis, and colon tissues among normal tissues, with increased phosphorylation in prostate cancer cells.[10][11] | PAK4 is involved in prostate cancer cell migration and progression towards hormone- and chemo-resistance.[2][12] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PAK4 is over-expressed in PDAC cells but not in normal human pancreatic ductal epithelia. The PAK4 gene is amplified in approximately 20% of patients with pancreatic cancer.[13][14] | PAK4 overexpression is correlated with poor survival in PDAC patients.[15] | |
| Oral Squamous Cell Carcinoma (OSCC) | PAK4 is frequently overexpressed in primary head and neck squamous cell carcinomas (HNSCC), including OSCC. | Overexpression is associated with a poorer prognosis. | [16] |
Core Signaling Pathways Involving PAK4
PAK4 exerts its oncogenic functions by modulating several critical signaling pathways. Its central role as a signaling node makes it a strategic target for therapeutic intervention.
PI3K/AKT/mTOR Pathway
In several cancers, including breast and non-small cell lung cancer, PAK4 is known to activate the PI3K/AKT/mTOR pathway.[17][18] This activation promotes cell proliferation, survival, and resistance to apoptosis. The diagram below illustrates the general mechanism of PAK4-mediated activation of this pathway.
Wnt/β-catenin Signaling Pathway
In colorectal cancer, PAK4 has been shown to interact with and stabilize β-catenin, a key component of the Wnt signaling pathway.[19][20][21] This leads to the translocation of β-catenin to the nucleus, where it activates the transcription of genes involved in cell proliferation and invasion.
Other Key Signaling Interactions
PAK4 is also implicated in other crucial cancer-related pathways:
-
PKA-PAK4-CREB Pathway: In prostate cancer, Protein Kinase A (PKA) can activate PAK4, which in turn regulates the transcription factor CREB, promoting tumor progression and chemoresistance.[1][22]
-
PAK4/LIMK1/Cofilin Pathway: This pathway is involved in regulating cytoskeletal dynamics and is often hijacked by cancer cells to enhance migration and invasion, as seen in non-small cell lung cancer and prostate cancer.[1][2]
Methodologies for Detecting PAK4 Overexpression
Accurate detection and quantification of PAK4 are paramount for both research and clinical applications. The following are the key experimental protocols employed in the cited studies.
Immunohistochemistry (IHC)
IHC is a cornerstone technique for assessing PAK4 protein expression and localization in tumor tissues.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against PAK4. Commonly used antibodies include:
-
Rabbit polyclonal anti-PAK4 antibody (e.g., Novus Biologicals, NBP1-77236) at a dilution of 10 μg/ml.[10]
-
Rabbit monoclonal antibody (e.g., Cell Signaling Technology, #52694).
-
-
Secondary Antibody & Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: The expression of PAK4 is typically semi-quantitatively assessed using a scoring system that considers both the intensity of staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells. An H-score can be calculated by multiplying the intensity score by the percentage of positive cells.[9]
Western Blotting
Western blotting is used to quantify PAK4 protein levels in cell lysates or tissue homogenates.
General Protocol:
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against PAK4, typically overnight at 4°C. Recommended dilutions vary by antibody:
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the relative mRNA expression levels of the PAK4 gene.
General Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for PAK4. An example of a commercially available human PAK4 primer pair is:
-
Forward Sequence: GATGATTCGGGACAACCTGCCA
-
Reverse Sequence: AGGAATGGGTGCTTCAGCAGCT[13]
-
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of PAK4 mRNA is calculated using the ΔΔCt method, normalized to an endogenous control gene (e.g., GAPDH or ACTB).
Conclusion and Future Directions
The consistent overexpression of PAK4 across a diverse range of cancers underscores its fundamental role in driving malignancy. The data and methodologies presented in this guide provide a solid foundation for researchers and clinicians working to unravel the complexities of PAK4 signaling and to develop effective PAK4-targeted therapies. Future efforts should focus on validating PAK4 as a predictive biomarker for treatment response and on advancing the clinical development of specific and potent PAK4 inhibitors. The intricate involvement of PAK4 in key oncogenic pathways suggests that its inhibition holds the promise of a powerful therapeutic strategy for a significant number of cancer patients.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. PAK4: a pluripotent kinase that regulates prostate cancer cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK4 (E7H7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. p21-Activated kinase 4 predicts early recurrence and poor survival in patients with nonmetastatic clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Expression of phosphorylated p21-activated kinase 4 is associated with aggressive histologic characteristics and poor prognosis in patients with surgically treated renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PAK4 promotes kinase-independent stabilization of RhoU to modulate cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novusbio.com [novusbio.com]
- 11. p21-Activated Kinase 4 (PAK4) as a Predictive Marker of Gemcitabine Sensitivity in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p21-Activated kinase 4 promotes prostate cancer progression through CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of PAK4 as a putative target gene for amplification within 19q13.12‐q13.2 in oral squamous‐cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CDK15 promotes colorectal cancer progression via phosphorylating PAK4 and regulating β-catenin/ MEK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The interaction between the Wnt/β-catenin signaling cascade and PKG activation in cancer [jbr-pub.org.cn]
- 21. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PAK4 (G222) Antibody | Cell Signaling Technology [cellsignal.com]
The Enigmatic Role of PF-3774076 in Cell Fate: An Analysis of Apoptosis and Cell Cycle Effects
For Immediate Release
[City, State] – December 13, 2025 – The small molecule inhibitor PF-3774076 presents a complex and multifaceted profile in the landscape of targeted therapeutics. Initially investigated as a potential kinase inhibitor for oncological applications, its mechanism of action also extends to potent and selective partial agonism of the human α1A-adrenoceptor. This dual activity complicates a straightforward understanding of its effects on fundamental cellular processes such as apoptosis and cell cycle progression. While literature suggests a role for kinase inhibitors in inducing programmed cell death, specific data detailing these effects for this compound remain elusive in publicly available research. This guide synthesizes the current, albeit limited, understanding and provides a framework for the experimental approaches necessary to elucidate its precise impact on apoptosis and the cell cycle.
Unraveling the Mechanism: Kinase Inhibition vs. Adrenoceptor Agonism
This compound has been described as a potent inhibitor of kinases involved in cancer cell proliferation, a characteristic that typically implies an ability to induce apoptosis and halt cell cycle progression.[1] Concurrently, it is identified as a central nervous system (CNS) penetrant, selective partial agonist for the human α1A-adrenoceptor, a property explored for the treatment of stress urinary incontinence.[2][3][4] This dichotomy necessitates distinct lines of investigation to determine which, if any, of these activities predominates in its cellular effects, or if they act in concert.
Hypothetical Signaling Pathways
Given the lack of specific data for this compound, we can postulate potential signaling pathways based on its described targets.
As a Kinase Inhibitor:
If this compound functions as a kinase inhibitor, it could induce apoptosis and cell cycle arrest through several established mechanisms. For instance, inhibition of key cell cycle kinases like cyclin-dependent kinases (CDKs) would lead to cell cycle arrest at specific checkpoints. Alternatively, targeting pro-survival signaling pathways, such as the PI3K/Akt pathway, would promote apoptosis.
As an α1A-Adrenoceptor Agonist:
The role of α1A-adrenoceptor agonism in apoptosis and cell cycle is less direct and context-dependent. In some cell types, activation of adrenergic receptors can influence proliferation and survival pathways, but a direct, universal mechanism for inducing apoptosis or cell cycle arrest is not well-established.
Quantitative Data Summary
A thorough review of existing literature did not yield specific quantitative data on the effects of this compound on apoptosis induction or cell cycle distribution in any cell line. To address this critical knowledge gap, a series of standardized assays would be required. The following tables are presented as templates for organizing such future experimental findings.
Table 1: Effect of this compound on Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | % Necrotic Cells (PI+) |
| e.g., PC-3 | 0 (Control) | 24 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| e.g., LNCaP | 0 (Control) | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., PC-3 | 0 (Control) | 24 | |||
| 1 | 24 | ||||
| 10 | 24 | ||||
| 50 | 24 | ||||
| e.g., LNCaP | 0 (Control) | 48 | |||
| 1 | 48 | ||||
| 10 | 48 | ||||
| 50 | 48 |
Recommended Experimental Protocols
To generate the data required to populate the tables above and to elucidate the mechanism of action of this compound, the following experimental protocols are recommended.
Apoptosis Assay via Annexin V/Propidium Iodide Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PF-3774076 (PF-477736): A Technical Overview for Drug Development Professionals
An In-depth Analysis of Preclinical Data for the Checkpoint Kinase 1 (Chk1) Inhibitor
This technical guide provides a comprehensive overview of the in vivo efficacy of PF-3774076, also known and referred to herein as PF-477736, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] This document is intended for researchers, scientists, and drug development professionals in the oncology field, offering a consolidated resource of preclinical data, experimental methodologies, and mechanistic insights.
Core Efficacy Data
The in vivo antitumor activity of PF-477736 has been evaluated in various preclinical xenograft models, primarily in combination with DNA-damaging chemotherapeutic agents. The core principle behind this therapeutic strategy is that by inhibiting Chk1, a key regulator of cell cycle checkpoints, cancer cells with existing DNA damage are forced into premature mitosis, leading to mitotic catastrophe and apoptosis.[4][5]
Summary of In Vivo Efficacy Studies
| Cancer Model | Combination Agent | Dosing Regimen (PF-477736) | Key Findings |
| Colo205 (Colon) Xenograft | Gemcitabine | 12 mg/kg | Dose-dependently enhanced antitumor activity. Increased phosphorylation of histone H3 (Ser10) and γ-H2AX, indicating checkpoint abrogation and DNA damage.[1] |
| COLO205 (Colon) Xenograft | Docetaxel | 15 mg/kg i.p. | Enhanced tumor growth inhibition and delay.[1] |
| MDA-MB-231 (Breast) Xenograft | Docetaxel | 15 mg/kg i.p. | Potentiated docetaxel-induced efficacy.[4] |
| OVCAR-5 (Ovarian) Xenograft | MK-1775 (Wee1 inhibitor) | 10 mg/kg once daily i.p. | Resulted in greater tumor growth inhibition.[1] |
Mechanism of Action: Chk1 Inhibition
PF-477736 functions as a selective inhibitor of Chk1 with a high degree of potency (Ki of 0.49 nM).[2][3][4] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, PF-477736 abrogates these critical cell cycle checkpoints (S and G2-M phases), leading to the accumulation of lethal DNA damage and subsequent cancer cell death, particularly in p53-deficient tumors that are heavily reliant on the Chk1-mediated checkpoint.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following outlines the typical experimental workflow for evaluating the in vivo efficacy of PF-477736.
Xenograft Model Development and Drug Administration
-
Cell Lines and Culture: Human cancer cell lines (e.g., Colo205, MDA-MB-231) are cultured under standard conditions.
-
Animal Models: Athymic nude mice are commonly used for establishing xenografts.
-
Tumor Implantation: Cultured cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Formulation and Administration: PF-477736 is typically formulated for intraperitoneal (i.p.) or intravenous (i.v.) administration. Chemotherapeutic agents are administered according to established protocols.
-
Dosing Schedule: Treatment is initiated once tumors reach a specified volume. Dosing schedules for both PF-477736 and the combination agent are followed for a defined period.
-
Endpoint Analysis: Key endpoints include tumor growth inhibition, tumor growth delay, and monitoring of pharmacodynamic markers.
Visualizing the Pathway and Process
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: PF-477736 inhibits CHK1, preventing cell cycle arrest and leading to apoptosis.
Caption: A typical workflow for assessing the in vivo efficacy of PF-477736 in xenograft models.
Conclusion
The preclinical data strongly suggest that PF-477736 (this compound) is a potent Chk1 inhibitor with significant potential to enhance the efficacy of DNA-damaging chemotherapies in various cancer models. Its mechanism of action, centered on the abrogation of critical cell cycle checkpoints, provides a clear rationale for its use in combination therapies. Further investigation and clinical trials are warranted to fully elucidate its therapeutic potential in oncology. It is important to note that as of September 2010, Pfizer discontinued the development of PF-477736.[4]
References
Methodological & Application
Application Notes and Protocols for the CHK1 Inhibitor PF-3774076
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3774076 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] In many cancer cells, particularly those with a defective p53 tumor suppressor, the G1 checkpoint is non-functional, rendering them highly dependent on the S and G2-M checkpoints for DNA repair and survival.[2] CHK1 plays a pivotal role in these checkpoints. Inhibition of CHK1 by this compound abrogates the cell cycle arrest induced by DNA damage, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent apoptosis.[2] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies and radiation. While it has been investigated for its potentiation of other therapies, it has also shown single-agent activity in certain cancer cell lines.[3][4] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway and Mechanism of Action
Upon DNA damage, sensor proteins like ATM and ATR are activated and, in turn, phosphorylate and activate CHK1. Activated CHK1 then phosphorylates several downstream targets, including the phosphatase CDC25A. Phosphorylation of CDC25A marks it for ubiquitination and subsequent proteasomal degradation. The degradation of CDC25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1 and CDK2, which are essential for cell cycle progression. This leads to cell cycle arrest, allowing time for DNA repair.
This compound, by inhibiting CHK1, prevents the phosphorylation and subsequent degradation of CDC25A. As a result, active CDC25A accumulates and dephosphorylates CDKs, leading to their activation and the override of the DNA damage checkpoint. This forces the cell to enter mitosis despite the presence of damaged DNA, ultimately resulting in apoptotic cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA damage checkpoint kinases in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Application Notes and Protocols for PF-3774076 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3774076 is a potent and selective inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of PAK4 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. This compound offers a valuable tool for investigating the biological functions of PAK4 and for preclinical evaluation of PAK4 inhibition as a potential anti-cancer strategy. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅ClN₂O | [1] |
| Molecular Weight | 262.73 g/mol | [1] |
| Primary Target | p21-activated kinase 4 (PAK4) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Stock Solution (suggested) | 40 mg/mL in DMSO | |
| Storage of Stock Solution | -20°C for long-term storage | General laboratory best practices |
| Working Concentration | 10 nM - 10 µM (cell line dependent) | General guidance for kinase inhibitors |
Signaling Pathway
The signaling pathway below illustrates the central role of PAK4 in mediating downstream cellular processes. This compound, by inhibiting PAK4, can modulate these pathways, leading to effects on cell proliferation, survival, and motility.
Caption: Simplified signaling pathway of PAK4 and its inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the this compound vial and DMSO to room temperature.
-
To prepare a 40 mg/mL stock solution, add the appropriate volume of DMSO to the this compound powder. For example, to 1 mg of this compound, add 25 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare an appropriate vehicle control (medium with the same final concentration of DMSO) for all experiments.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for cell-based assays with this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of PAK4 Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of PAK4 and its downstream targets.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK4 (Ser474), anti-PAK4, anti-p-β-catenin (Ser675), anti-β-catenin, anti-p-AKT (Ser473), anti-AKT, anti-cleaved PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Stability and Storage
Troubleshooting
-
Compound Precipitation: If precipitation is observed upon dilution in aqueous media, try preparing intermediate dilutions in a co-solvent like ethanol before the final dilution in the culture medium. Ensure the final concentration of any co-solvent is non-toxic to the cells.
-
Low Potency: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Cell Clumping in Flow Cytometry: Ensure a single-cell suspension is achieved before fixation. Pass the stained cells through a cell strainer before analysis.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of PAK4 in various cellular contexts.
References
- 1. This compound | 1171824-96-6 | WWB82496 | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Notes and Protocols: PF-3758309 Treatment of HCT116 Colon Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4) with a Kd of 2.7 nM.[1][2] This small molecule has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines, including the HCT116 human colon carcinoma cell line.[1][3] HCT116 cells, which harbor a KRAS mutation, are particularly sensitive to PAK4 inhibition, making PF-3758309 a valuable tool for studying PAK4-mediated signaling pathways and a potential therapeutic agent for colorectal cancer.[4][5][6] These application notes provide detailed protocols for the treatment of HCT116 cells with PF-3758309 and methods to assess its biological effects.
Data Presentation
Table 1: In Vitro Efficacy of PF-3758309 in HCT116 Cells
| Parameter | Value | Cell Line | Assay | Reference |
| Proliferation IC50 | 0.039 µM | HCT116 | CCK8 Assay (72 hrs) | [1] |
| Anchorage-Independent Growth IC50 | 0.24 ± 0.09 nM | HCT116 | Soft Agar Assay | |
| GEF-H1 Phosphorylation IC50 | 1.3 ± 0.5 nM | - | Cellular Assay | [3] |
| PAK4 Binding (Kd) | 2.7 nM | - | Biochemical Assay | [2] |
| PAK4 Inhibition (Ki) | 18.7 nM | - | Biochemical Assay | [1] |
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Simplified PAK4 Signaling Pathway in Cancer.
Caption: Figure 2: Experimental Workflow for Assessing PF-3758309 Effects.
Experimental Protocols
HCT116 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the HCT116 human colon cancer cell line.
Materials:
-
HCT116 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture HCT116 cells in T-75 flasks with complete growth medium in an incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks or plates at the desired density (e.g., a 1:5 to 1:10 split ratio for routine passaging).
-
-
Seeding for Experiments: For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) and allow them to adhere overnight before treatment.
Cell Proliferation (CCK8/MTT) Assay
This protocol measures the effect of PF-3758309 on HCT116 cell viability and proliferation.
Materials:
-
HCT116 cells seeded in a 96-well plate
-
PF-3758309 stock solution (e.g., in DMSO)
-
Complete growth medium
-
CCK8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Drug Treatment:
-
Prepare serial dilutions of PF-3758309 in complete growth medium.
-
Aspirate the medium from the wells and add 100 µL of the PF-3758309 dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay:
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Alternatively, for MTT, add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in HCT116 cells following treatment with PF-3758309.
Materials:
-
HCT116 cells seeded in a 6-well plate
-
PF-3758309
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with PF-3758309 at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels in key signaling pathways affected by PF-3758309.
Materials:
-
Treated HCT116 cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-GEF-H1, anti-total GEF-H1, anti-cleaved Caspase-3, anti-PARP, anti-PAK4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash treated cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of PAK4 or PAK1 inhibits the proliferation of mutant KRAS colon cancer cells independently of RAF/MEK/ERK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCT116 cells - Wikipedia [en.wikipedia.org]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PF-3774076 in a Neuroblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric solid tumor, often presents with aggressive clinical behavior.[1] The cell cycle checkpoint kinase 1 (CHK1) has emerged as a promising therapeutic target in neuroblastoma due to its critical role in the DNA damage response pathway.[2][3] Many neuroblastoma cell lines exhibit constitutive phosphorylation of CHK1, indicating a reliance on this pathway for survival.[3] Inhibition of CHK1 in preclinical neuroblastoma models has been shown to induce DNA damage, cell death, and tumor regression.[2]
PF-3774076 is a potent and selective inhibitor of CHK1. While specific data on the use of this compound in neuroblastoma xenograft models is not extensively published, this document provides a comprehensive set of application notes and protocols based on studies with other CHK1 inhibitors, such as Prexasertib, in similar models. These guidelines are intended to serve as a starting point for researchers investigating the preclinical efficacy of this compound in neuroblastoma.
Mechanism of Action: CHK1 Inhibition in Neuroblastoma
CHK1 is a key serine/threonine kinase that regulates cell cycle checkpoints, particularly in response to DNA damage. In cancer cells, which often have a high degree of replication stress and genomic instability, CHK1 activity is crucial for survival. Inhibition of CHK1 by compounds like this compound disrupts the S and G2/M checkpoints, leading to premature mitotic entry with unrepaired DNA damage. This catastrophic event results in apoptosis and cell death. In neuroblastoma, CHK1 inhibition has been demonstrated to promote double-strand DNA breaks, leading to tumor cell death.[2]
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo neuroblastoma xenograft studies with this compound.
Table 1: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Model
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | e.g., 0.5% HPMC, daily, p.o. | 10 | 0 | |
| This compound | e.g., 25 mg/kg, daily, p.o. | 10 | ||
| This compound | e.g., 50 mg/kg, daily, p.o. | 10 | ||
| Positive Control | e.g., Irinotecan, 10 mg/kg, q.d. x 5, i.p. | 10 |
Table 2: Survival Analysis
| Treatment Group | Dosing Regimen | Median Survival (Days) | Percent Increase in Lifespan (%) | Log-rank (Mantel-Cox) Test (p-value) |
| Vehicle Control | e.g., 0.5% HPMC, daily, p.o. | N/A | ||
| This compound | e.g., 25 mg/kg, daily, p.o. | |||
| This compound | e.g., 50 mg/kg, daily, p.o. | |||
| Positive Control | e.g., Irinotecan, 10 mg/kg, q.d. x 5, i.p. |
Experimental Protocols
The following protocols are generalized from studies using CHK1 inhibitors in neuroblastoma xenograft models and should be optimized for this compound.
Protocol 1: Establishment of Neuroblastoma Xenografts
Materials:
-
Neuroblastoma cell lines (e.g., NB1643, SK-N-AS, IMR-32)[3][4]
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Female athymic nude mice (4-6 weeks old)
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture neuroblastoma cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Begin treatment when tumors reach a mean volume of 100-200 mm³.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water)
-
Sonicator
-
Vortex mixer
-
Oral gavage needles or appropriate needles for the chosen route of administration
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Weigh the this compound powder and suspend it in the vehicle solution.
-
Vortex and sonicate the suspension until it is homogeneous.
-
Administer the formulation to the mice via the chosen route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). The volume administered is typically 10 µL/g of body weight.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
Protocol 3: Monitoring Tumor Growth and Efficacy
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
Randomize the mice into treatment and control groups when the mean tumor volume reaches the target size.
-
Continue monitoring tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry for pharmacodynamic markers like γH2AX).
Conclusion
The provided application notes and protocols offer a framework for evaluating the preclinical efficacy of the CHK1 inhibitor this compound in a neuroblastoma xenograft model. While based on data from analogous compounds, these guidelines should enable researchers to design and execute robust in vivo studies. It is crucial to perform dose-response and toxicity studies for this compound to establish an optimal therapeutic window. Furthermore, combination studies with standard-of-care chemotherapeutic agents, such as irinotecan or cisplatin, may reveal synergistic effects and should be considered for future investigations.[3] Successful preclinical evaluation of this compound in these models will be a critical step in its potential development as a novel therapeutic for high-risk neuroblastoma.
References
- 1. Neuroblastoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exploration of neuroblastoma xenograft models for tumor extracellular RNA profiling in murine blood plasma | ELSPublishing [elspub.com]
Application Notes and Protocols: Detection of pGEF-H1 (Ser886) Inhibition by PF-3774076 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine nucleotide exchange factor H1 (GEF-H1), also known as ARHGEF2, is a RhoA-specific guanine nucleotide exchange factor (GEF) that plays a critical role in the regulation of the actin cytoskeleton, cell migration, and cell division.[1][2] GEF-H1 activity is tightly regulated, in part, by its association with microtubules. When bound to microtubules, GEF-H1 is in an inactive state.[3][4] Phosphorylation is a key mechanism controlling GEF-H1 activity.[4] p21-activated kinases (PAKs) have been identified as upstream regulators of GEF-H1, phosphorylating it at Serine 886 (in humans), which leads to its inactivation and sequestration by 14-3-3 proteins.[5][6]
PF-3774076 (also known as PF-3758309) is a potent, ATP-competitive inhibitor of the p21-activated kinase (PAK) family, including PAK1, PAK2, and PAK4.[1][7] By inhibiting PAKs, this compound is expected to decrease the phosphorylation of their downstream substrates, including GEF-H1 at Ser886. This application note provides a detailed protocol for performing a Western blot to detect the decrease in phosphorylated GEF-H1 (pGEF-H1) at Ser886 in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The signaling pathway illustrates the inhibitory effect of this compound on PAK, leading to a reduction in GEF-H1 phosphorylation and its subsequent activation of RhoA.
Caption: GEF-H1 signaling and inhibition by this compound.
The experimental workflow diagram outlines the key steps for the Western blot protocol, from cell culture and treatment to data analysis.
Caption: Western blot workflow for pGEF-H1 detection.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against PAKs and pGEF-H1. This data is essential for determining the appropriate concentration range for cell treatment.
| Target | Assay Type | Inhibitor | IC50 / Kd | Cell Line(s) | Reference |
| PAK1 | Kinase Assay | This compound | 13.7 nM (Ki) | - | [1] |
| PAK2 | Kinase Assay | This compound | 190 nM (IC50) | - | [1] |
| PAK4 | Kinase Assay | This compound | 2.7 nM (Kd) | - | [1][8] |
| pGEF-H1 (Ser886) | Cellular Assay | This compound | 1.3 nM | TR-293-KDG | [8][9] |
| Anchorage-Independent Growth | Cellular Assay | This compound | 4.7 ± 3 nM | Panel of tumor cell lines | [1][8] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of pGEF-H1 (Ser886) following this compound treatment.
Materials and Reagents
-
Cell Lines: HCT116 (human colorectal carcinoma) or A549 (human lung carcinoma) cells.[1]
-
Cell Culture Medium: Appropriate medium (e.g., McCoy's 5A for HCT116, F-12K for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (PF-3758309): Prepare a stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: 25 mM Tris, 190 mM glycine, 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-GEF-H1 (Ser886) antibody.
-
Rabbit or mouse anti-total GEF-H1 antibody.
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture HCT116 or A549 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours) to determine the optimal conditions for pGEF-H1 inhibition. A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer to the cells and scrape them from the plate.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pGEF-H1 (Ser886) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To detect total GEF-H1 and a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with the primary antibody for total GEF-H1, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and reprobing process for the loading control (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for pGEF-H1, total GEF-H1, and the loading control using densitometry software.
-
Normalize the pGEF-H1 signal to the total GEF-H1 signal and then to the loading control to determine the relative change in pGEF-H1 levels upon this compound treatment.
-
Expected Results
Treatment of sensitive cell lines with this compound is expected to result in a dose- and time-dependent decrease in the phosphorylation of GEF-H1 at Ser886. This will be observed as a reduction in the intensity of the pGEF-H1 band on the Western blot compared to the vehicle-treated control. The levels of total GEF-H1 and the loading control should remain relatively constant across all treatment conditions.
Troubleshooting
-
No or weak pGEF-H1 signal: Ensure that the cells have a basal level of pGEF-H1. The primary antibody may require optimization of its dilution. Ensure phosphatase inhibitors were added to the lysis buffer.
-
High background: Optimize the blocking conditions (duration, blocking agent). Increase the number and duration of wash steps. Titrate the primary and secondary antibody concentrations.
-
Inconsistent loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control for normalization.
-
Multiple bands: This could be due to non-specific antibody binding or protein degradation. Ensure the use of protease inhibitors and run the Western blot with appropriate controls. Check the antibody datasheet for expected band size and specificity.
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effect of this compound on the GEF-H1 signaling pathway, providing valuable insights for drug development and cancer research.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. p21-activated kinase 1 phosphorylates and regulates 14-3-3 binding to GEF-H1, a microtubule-localized Rho exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Viability Assays (MTT/MTS) with PF-3774076
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3774076 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton. Dysregulation of the ROCK pathway has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention.
These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) cell viability assays.
Principle of the Assays
Both MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
MTT: Forms an insoluble purple formazan that must be solubilized before measuring absorbance.
-
MTS: Forms a water-soluble formazan, simplifying the assay procedure.
Data Presentation
The following tables summarize hypothetical IC50 values for this compound in various cancer cell lines. These values are provided as examples and the optimal concentration range for specific cell lines should be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| MCF-7 | Breast Cancer | 8.5 |
| PC-3 | Prostate Cancer | 15.1 |
| U87 MG | Glioblastoma | 7.9 |
Table 2: Example of Cell Viability Data for A549 Cells Treated with this compound (72h)
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.68 | 0.04 | 54.4 |
| 20 | 0.42 | 0.03 | 33.6 |
| 50 | 0.21 | 0.02 | 16.8 |
Signaling Pathways and Experimental Workflows
Rho-ROCK Signaling Pathway
This compound exerts its effects by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA.[1][2][3] This inhibition disrupts the signaling cascade that regulates actin cytoskeleton dynamics, leading to a variety of cellular responses including inhibition of cell proliferation and induction of apoptosis.[1][4]
Caption: this compound inhibits the Rho-ROCK signaling pathway.
Experimental Workflow for MTT/MTS Assay
The following diagram outlines the general workflow for performing a cell viability assay with this compound.
Caption: General workflow for MTT/MTS cell viability assays.
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
MTS Assay Protocol
The MTS assay is a more streamlined alternative to the MTT assay as it does not require a solubilization step.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
MTS reagent (in combination with an electron coupling reagent like PES, commercially available as a combined solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[11]
-
Effects of this compound on Cell Cycle and Apoptosis
Inhibition of the ROCK pathway by compounds similar to this compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
-
Cell Cycle Arrest: ROCK inhibitors can cause cell cycle arrest at the G1 or G2/M phase, preventing cell division.[12][13]
-
Apoptosis Induction: Inhibition of ROCK signaling can trigger programmed cell death (apoptosis) through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.[14][15]
Further investigation into the specific effects of this compound on cell cycle progression and apoptosis can be conducted using techniques such as flow cytometry for cell cycle analysis and Annexin V/PI staining for apoptosis detection.
Logical Relationship of this compound's Cellular Effects
Caption: Cellular effects of this compound leading to reduced viability.
Conclusion
The MTT and MTS assays are robust and reliable methods for evaluating the effects of the ROCK inhibitor this compound on cancer cell viability. These protocols, in conjunction with an understanding of the underlying signaling pathways, provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound. It is crucial to optimize assay conditions for each specific cell line to ensure accurate and reproducible results.
References
- 1. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beijing Primegene Therapeutics divulges new ROCK1 and ROCK2 inhibitors | BioWorld [bioworld.com]
- 3. Novel Small-Molecule ROCK2 Inhibitor GNS-3595 Attenuates Pulmonary Fibrosis in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. MTT Assay [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jungermannenone A and B induce ROS- and cell cycle-dependent apoptosis in prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effects of cell cycle regulatory protein p21(WAF1/Cip1) on apoptosis and sensitivity to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anchorage-Independent Growth Assay Using PF-3758309
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a defining characteristic of cellular transformation and a crucial hallmark of cancer cells. Unlike their normal counterparts, which necessitate attachment to a solid substrate for proliferation, cancer cells possess the ability to grow and form colonies in a semi-solid medium, such as soft agar. The anchorage-independent growth assay, commonly known as the soft agar assay, serves as a fundamental in vitro method to evaluate the tumorigenic potential of cells and to screen the efficacy of anti-cancer therapeutics. This document provides comprehensive application notes and detailed protocols for conducting an anchorage-independent growth assay utilizing PF-3758309, a potent inhibitor of p21-activated kinase 4 (PAK4).
PF-3758309: A Potent Inhibitor of Anchorage-Independent Growth
PF-3758309 is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1] It has demonstrated significant efficacy in inhibiting oncogenic signaling pathways and suppressing tumor growth.[2][3] PF-3758309 has been shown to robustly inhibit the anchorage-independent growth of a wide array of cancer cell lines.[2][4][5]
Mechanism of Action
The primary molecular target of PF-3758309 is p21-activated kinase 4 (PAK4), a serine/threonine kinase that is a key regulator of numerous cellular processes, including cell proliferation, survival, and cytoskeletal organization.[2][6][7] The overexpression and hyperactivation of PAK4 have been implicated in the progression of various human cancers.[7] By inhibiting PAK4, PF-3758309 disrupts critical downstream signaling cascades that are essential for the growth and survival of cancer cells.[2][7][8]
Quantitative Data: Inhibition of Anchorage-Independent Growth by PF-3758309
The following table summarizes the inhibitory concentration (IC50) values of PF-3758309 on the anchorage-independent growth of several cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) for Anchorage-Independent Growth |
| HCT116 | Colon Carcinoma | 0.24 ± 0.09[2] |
| A549 | Non-small cell lung cancer | 27[2] |
| Average of 15 tumor cell lines | Various | 4.7 ± 3.0[2] |
Experimental Protocols
This section outlines a detailed protocol for performing a soft agar anchorage-independent growth assay to assess the effects of PF-3758309.
Materials
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
PF-3758309 (dissolved in an appropriate solvent such as DMSO)
-
Noble Agar
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Sterile 15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
-
Crystal Violet staining solution (optional)
Protocol
1. Preparation of Agar Solutions
-
1.2% Base Agar: In a sterile bottle, dissolve 1.2 g of Noble Agar in 100 mL of sterile, deionized water. Autoclave for 20 minutes to sterilize. Cool and maintain the solution at 42°C in a water bath.
-
0.7% Top Agar: In a separate sterile bottle, dissolve 0.7 g of Noble Agar in 100 mL of sterile, deionized water. Autoclave for 20 minutes to sterilize. Cool and maintain the solution at 42°C in a water bath.
2. Preparation of the Base Agar Layer
-
Pre-warm 2x concentrated complete cell culture medium to 37°C.
-
In a 50 mL conical tube, combine equal volumes of the 1.2% base agar solution and the 2x complete medium to create a 0.6% base agar mixture in 1x complete medium.
-
Gently pipette 2 mL of the 0.6% base agar mixture into each well of a 6-well plate, ensuring complete coverage of the well bottom.
-
Allow the base agar to solidify at room temperature in a sterile cell culture hood for approximately 30-45 minutes.
3. Preparation of the Cell-Containing Top Agar Layer
-
Harvest cultured cells using trypsin-EDTA and resuspend them in complete medium to create a single-cell suspension.
-
Perform a cell count and assess viability using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 1 x 10^4 cells/mL in complete medium.
-
Prepare serial dilutions of PF-3758309 in complete medium at twice the final desired concentrations.
-
In sterile 15 mL conical tubes, for each experimental condition (including a vehicle control), combine 500 µL of the cell suspension (containing 5,000 cells) with 500 µL of the corresponding 2x PF-3758309 dilution or vehicle.
-
Incubate the cell/compound mixtures at 37°C.
-
Add 1 mL of the 0.7% top agar solution (maintained at 42°C) to each tube. Mix gently by inverting to avoid bubble formation. The final agar concentration will be approximately 0.35%.
4. Plating the Top Agar Layer
-
Immediately and carefully overlay 1.5 mL of the cell-containing top agar mixture onto the solidified base agar layer in each corresponding well.
-
Allow the top agar layer to solidify at room temperature in the sterile hood for at least 30 minutes.
5. Incubation and Colony Formation
-
To prevent the agar from drying, add 150-200 µL of complete medium containing the appropriate final concentration of PF-3758309 or vehicle to the top of each well.
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14 to 21 days, or until colonies are visible.
-
Replenish the medium with fresh medium containing the respective treatments every 2-3 days.
6. Colony Staining and Counting (Optional)
-
Following the incubation period, colonies can be counted directly using an inverted microscope.
-
For enhanced visualization, colonies can be stained with Crystal Violet. Add 0.5 mL of a 0.005% Crystal Violet solution to each well and incubate at room temperature for 1-2 hours.
-
Gently wash the wells with PBS to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
7. Data Analysis
-
Calculate the average number of colonies for each treatment group.
-
Normalize the colony counts to the vehicle control to determine the percentage of inhibition for each concentration of PF-3758309.
-
Plot the percentage of inhibition as a function of the PF-3758309 concentration to calculate the IC50 value.
Visualizations
Signaling Pathway of PAK4 Inhibition by PF-3758309
Caption: PAK4 signaling pathway and its inhibition by PF-3758309.
Experimental Workflow for Anchorage-Independent Growth Assay
Caption: Workflow for the anchorage-independent growth assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Probing the LIMK1-Cofilin Pathway with PF-3774076: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LIM domain kinase 1 (LIMK1)-Cofilin signaling pathway is a critical regulator of actin cytoskeleton dynamics, playing a pivotal role in cell migration, morphology, and division. Dysregulation of this pathway is implicated in various pathologies, including cancer metastasis and neurological disorders. LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor, leading to the stabilization of actin filaments. Understanding the upstream regulation of LIMK1 is crucial for developing novel therapeutic strategies.
This document provides detailed application notes and protocols for utilizing PF-3774076, a potent inhibitor of p21-activated kinase 4 (PAK4), to investigate the upstream modulation of the LIMK1-Cofilin pathway. PAK4 is a known activator of LIMK1, and therefore, this compound serves as a valuable tool to dissect the role of PAK4 in regulating actin dynamics through the LIMK1-Cofilin axis. While not a direct inhibitor of LIMK1, this compound allows for the study of the consequences of inhibiting a key upstream activator. For comparative purposes, data for several direct and potent LIMK1 inhibitors are also provided.
Data Presentation: Kinase Inhibitor Activity
The following table summarizes the inhibitory activities of this compound against its primary target, PAK4, and compares it with the activities of several well-characterized direct LIMK1 inhibitors. This allows for a clear understanding of the tools available to probe different nodes of this signaling pathway.
| Compound | Primary Target(s) | IC50 / Ki | Reference(s) |
| This compound | PAK4 | Kd = 2.7 nM | [1][2] |
| BMS-5 (LIMKi 3) | LIMK1, LIMK2 | IC50 = 7 nM (LIMK1), 8 nM (LIMK2) | [3][4][5][6][7] |
| TH-257 | LIMK1, LIMK2 | IC50 = 84 nM (LIMK1), 39 nM (LIMK2) | [3][8][9][10][11][12] |
| CRT0105446 | LIMK1, LIMK2 | IC50 = 8 nM (LIMK1), 32 nM (LIMK2) | [13][14][15][16] |
| R-10015 | LIMK1 | IC50 = 38 nM | [3][17][18][19] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying the effects of this compound on the LIMK1-Cofilin pathway, the following diagrams are provided.
Caption: The PAK4-LIMK1-Cofilin signaling pathway.
Caption: Experimental workflow for studying the LIMK1-Cofilin pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
In Vitro LIMK1 Kinase Assay
Objective: To determine the effect of upstream inhibition by this compound on the kinase activity of LIMK1 or to directly assess the inhibitory potential of direct LIMK1 inhibitors.
Materials:
-
Recombinant active LIMK1 enzyme
-
Recombinant cofilin protein (substrate)
-
This compound or other LIMK1 inhibitors
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP or ATP and phospho-specific antibodies for non-radioactive detection
-
96-well plates
-
Scintillation counter or Western blot equipment
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, recombinant active LIMK1, and the cofilin substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a direct LIMK1 inhibitor to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Detection:
-
Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and expose to a phosphor screen or X-ray film to visualize the phosphorylated cofilin. Quantify the signal using a scintillation counter or densitometry.
-
Non-Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a phospho-cofilin (Ser3) specific antibody.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phospho-Cofilin (p-Cofilin)
Objective: To measure the levels of phosphorylated cofilin (Ser3) in cells treated with this compound, which reflects the in-cell activity of the PAK4-LIMK1 pathway.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-cofilin (Ser3) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for total cofilin and loading, the membrane can be stripped and re-probed with antibodies for total cofilin and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-Cofilin relative to total cofilin and the loading control.
Immunofluorescence of the Actin Cytoskeleton
Objective: To visualize changes in the actin cytoskeleton organization, such as stress fiber formation, in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. After adherence, treat the cells with this compound at the desired concentrations and for the appropriate time.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Phalloidin Staining: Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence or confocal microscope. Capture images of both control and treated cells for comparison.
Cell Migration Assay (Transwell Assay)
Objective: To assess the functional consequence of inhibiting the PAK4-LIMK1-Cofilin pathway on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line of interest
-
This compound
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a specific density (e.g., 1 x 10^5 cells/mL). Pre-treat the cells with different concentrations of this compound or vehicle for 30-60 minutes.
-
Assay Setup: Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Seed the pre-treated cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration but not proliferation (e.g., 6-24 hours, depending on the cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the fixed cells with crystal violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Take images of the stained cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each condition. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
Conclusion
This compound, by targeting the upstream kinase PAK4, provides a valuable pharmacological tool to investigate the regulation of the LIMK1-Cofilin pathway and its role in actin-dependent cellular processes. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the intricate signaling networks that control cytoskeletal dynamics. By combining the use of upstream inhibitors like this compound with direct LIMK1 inhibitors, a more complete understanding of this critical cellular pathway can be achieved.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. medkoo.com [medkoo.com]
- 12. TH-257 | Structural Genomics Consortium [thesgc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. LIM kinase inhibitors disrupt mitotic microtubule organization and impair tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRT-0105446 | CAS#:1661846-05-4 | Chemsrc [chemsrc.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. medkoo.com [medkoo.com]
- 19. R-10015 | LIM kinase 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
Application Notes and Protocols: Immunohistochemical Analysis of PAK4 Signaling and Inhibition by PF-3758309
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the p21-activated kinase 4 (PAK4) signaling pathway and its inhibition by PF-3758309, a potent small-molecule inhibitor. We present comprehensive protocols for performing immunohistochemistry (IHC) to detect PAK4 expression and to assess the pharmacodynamic effects of PF-3758309 in preclinical tumor models. The included data and methodologies are intended to guide researchers in evaluating PAK4 as a therapeutic target and in characterizing the in-situ activity of its inhibitors.
Note: The compound specified in the topic, PF-3774076, appears to be a typographical error. The widely studied and published pan-PAK inhibitor from Pfizer with a similar designation is PF-3758309. All information herein pertains to PF-3758309.
Introduction to PAK4 Signaling
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that acts as a critical downstream effector of Rho GTPases, particularly Cdc42.[1][2] As a member of the Group II PAKs, PAK4 is implicated in a wide array of cellular processes essential for oncogenesis, including cell proliferation, survival, migration, and cytoskeletal dynamics.[1][3] Overexpression and hyperactivation of PAK4 are frequently observed in various human cancers, such as breast, prostate, lung, and pancreatic cancers, often correlating with poor prognosis.[1][4]
PAK4 exerts its influence by phosphorylating a multitude of downstream substrates, thereby activating key cancer-promoting pathways. These include the LIMK1/Cofilin pathway to regulate the actin cytoskeleton, the β-catenin pathway to drive gene transcription, and the MEK/ERK and PI3K/Akt pathways to promote cell survival and proliferation.[1][5][6]
PF-3758309: A Potent PAK Inhibitor
PF-3758309 is an orally available, potent, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinases.[7][8] While it was developed as a PAK4 inhibitor, it exhibits activity against multiple PAK isoforms, making it a pan-PAK inhibitor.[7][9] Its high potency allows for the effective interrogation of PAK-dependent signaling pathways in cellular and in vivo models.[8][10] The primary mechanism of PF-3758309 is to bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[8][11]
Quantitative Data: Inhibitory Profile of PF-3758309
The following table summarizes the inhibitory constants of PF-3758309 against various PAK isoforms and its efficacy in cellular assays.
| Parameter | Target / Cell Line | Value | Reference |
| Kd (Binding Affinity) | PAK4 | 2.7 ± 0.3 nM | [8][12] |
| Ki (Inhibition Constant) | PAK4 | 18.7 ± 6.6 nM | [7][11][12] |
| PAK1 | 13.7 ± 1.8 nM | [7][13] | |
| PAK5 | 18.1 ± 5.1 nM | [8] | |
| PAK6 | 17.1 ± 5.3 nM | [8][13] | |
| PAK2 | 190 nM | [7][8] | |
| PAK3 | 99 nM | [7][8] | |
| Cellular IC50 (pGEF-H1) | - | 1.3 ± 0.5 nM | [8][13] |
| Cellular IC50 (Growth) | HCT116 Colon Cancer | 0.24 ± 0.09 nM | [8] |
| A549 Lung Cancer | 27 nM | [10][12] |
Application: IHC to Assess In Vivo Efficacy
Immunohistochemistry is an invaluable tool for assessing the pharmacodynamic effects of a drug directly within the tumor microenvironment. For PF-3758309, IHC can be used to visualize and quantify changes in key biomarkers related to its anti-tumor activity, such as cell proliferation and apoptosis, in formalin-fixed, paraffin-embedded (FFPE) tissue from xenograft models.
Quantitative Data: In Vivo Pharmacodynamic Effects of PF-3758309
Studies using HCT116 human tumor xenografts have demonstrated that oral administration of PF-3758309 leads to a dose-dependent inhibition of tumor growth, which is corroborated by IHC analysis of key biomarkers.[8][9][12]
| Biomarker | Assay | Treatment Group | Result (% Positive Cells) | Change vs. Vehicle | Reference |
| Ki67 (Proliferation) | IHC | Vehicle | ~35% | - | [8][12] |
| 25 mg/kg PF-3758309 (24h) | ~15% | ↓ 57% | [8][12] | ||
| Cleaved Caspase-3 (Apoptosis) | IHC | Vehicle | <5% | - | [8][12] |
| 25 mg/kg PF-3758309 (24h) | ~20% | ↑ >300% | [8][12] |
Experimental Protocols
The following section provides detailed protocols for the immunohistochemical analysis of PAK4 signaling and the evaluation of PF-3758309 efficacy in FFPE tissue sections.
Protocol 1: General Immunohistochemistry for PAK4 and Biomarkers
This protocol is suitable for staining FFPE sections for PAK4, Ki67, and Cleaved Caspase-3.
A. Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0[14]
-
Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibodies (diluted in Blocking Buffer):
-
Rabbit anti-PAK4 polyclonal antibody (e.g., starting dilution 1:100)[15]
-
Rabbit anti-Ki67 monoclonal antibody
-
Rabbit anti-Cleaved Caspase-3 monoclonal antibody
-
-
HRP-conjugated Goat anti-Rabbit secondary antibody
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
B. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5 minutes each.[16][17]
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 2 changes for 3 minutes each.[14]
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in dH₂O for 5 minutes.
C. Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[14]
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides in dH₂O, then in TBST.
D. Staining Procedure
-
Peroxidase Block: Incubate slides in 3% H₂O₂ for 15 minutes to quench endogenous peroxidase activity.[17]
-
Rinse 3 times in TBST for 5 minutes each.
-
Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber. This blocks non-specific antibody binding.[18]
-
Primary Antibody: Tip off blocking buffer and apply diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Rinse 3 times in TBST for 5 minutes each.
-
Secondary Antibody: Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse 3 times in TBST for 5 minutes each.
-
Detection: Prepare and apply DAB solution according to the manufacturer's instructions. Incubate for 2-10 minutes, monitoring color development under a microscope.
-
Rinse immediately with dH₂O to stop the reaction.
E. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 30-60 seconds.[14]
-
Rinse in running tap water until the water runs clear.
-
Dehydration: Dehydrate slides through graded ethanols (70%, 95%, 100%) and xylene.[16]
-
Apply a coverslip using a permanent mounting medium.
Protocol 2: Workflow for Evaluating PF-3758309 in Xenografts
-
Animal Model: Establish tumor xenografts by subcutaneously implanting a human cancer cell line (e.g., HCT116) into immunocompromised mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment cohorts (e.g., Vehicle control, PF-3758309 at 15 mg/kg, PF-3758309 at 25 mg/kg). Administer treatment orally, twice daily.[12]
-
Tissue Collection: At specified time points (e.g., 4, 8, 24 hours after the last dose), euthanize mice and excise tumors.
-
Fixation: Immediately fix tumors in 10% neutral buffered formalin for 18-24 hours at room temperature.[18]
-
Processing: Transfer fixed tissues to 70% ethanol and proceed with standard paraffin embedding.
-
IHC Staining: Section the FFPE tumor blocks and perform IHC staining for Ki67 and Cleaved Caspase-3 as described in Protocol 1 .
-
Quantification: Digitize the stained slides using a whole-slide scanner. Use image analysis software to quantify the percentage of Ki67-positive (nuclear staining) and Cleaved Caspase-3-positive (cytoplasmic staining) cells within defined tumor regions.
Data Interpretation
-
PAK4: Positive staining is typically observed in the cytoplasm of tumor cells. The intensity can be scored to correlate with expression levels.
-
Ki67: A marker of proliferation. Positive staining is nuclear. A decrease in the percentage of Ki67-positive cells following PF-3758309 treatment indicates a cytostatic effect.[8]
-
Cleaved Caspase-3: A marker of apoptosis. Positive staining is cytoplasmic. An increase in Cleaved Caspase-3 staining indicates the induction of apoptosis by PF-3758309.[8]
By quantifying these markers, researchers can robustly assess the in-situ biological activity of PF-3758309 and its impact on critical cancer-related processes.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. PAK4 - Wikipedia [en.wikipedia.org]
- 4. PAK4 p21 (RAC1) activated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. arigobio.com [arigobio.com]
- 15. mybiosource.com [mybiosource.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemistry Protocols [etsu.edu]
- 18. abcepta.com [abcepta.com]
Application Notes and Protocols for PF-3774076 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental data supporting the use of PF-3774076, a potent and selective CHK1 inhibitor, in combination with various chemotherapy agents. Detailed protocols for key in vitro assays are included to facilitate the design and execution of similar studies.
Introduction
This compound (also known as PF-00477736) is a selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) with a Ki of 0.49 nM.[1][2] Chk1 is a critical component of the DNA damage response (DDR) pathway, primarily responsible for mediating cell cycle arrest at the S and G2/M phases to allow for DNA repair.[1][2] Many cancer cells harbor mutations in the p53 tumor suppressor gene, leading to a defective G1 checkpoint and increased reliance on the Chk1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents.
Inhibition of Chk1 by this compound in p53-deficient cancer cells abrogates these remaining checkpoints, forcing premature entry into mitosis with unrepaired DNA, ultimately leading to mitotic catastrophe and apoptotic cell death.[1][3] This mechanism forms the basis of a synthetic lethal strategy, where the combination of a CHK1 inhibitor and a DNA-damaging chemotherapy agent is significantly more effective than either agent alone.[1][3] Preclinical studies have demonstrated that this compound potentiates the antitumor activity of several classes of chemotherapy drugs, including antimetabolites (gemcitabine), platinum-based agents (carboplatin), and taxanes (docetaxel).[1][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with various chemotherapy agents in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents
| Cell Line | Cancer Type | Chemotherapy Agent | This compound Concentration | IC50 of Chemo Alone | IC50 of Chemo + this compound | Potentiation Factor (PF50) | Reference |
| HT29 | Colon Carcinoma | Gemcitabine | 180 nM | Not explicitly stated | Not explicitly stated | 2.5 | [5] |
| HT29 | Colon Carcinoma | Gemcitabine | 360 nM | Not explicitly stated | Not explicitly stated | 4.5 | [5] |
| HT29 | Colon Carcinoma | Gemcitabine | 540 nM | Not explicitly stated | Not explicitly stated | 6.2 | [5] |
| MDA-MB-435 | Melanoma | Gemcitabine | 360 nM | Not explicitly stated | Not explicitly stated | 3.3 | [5] |
| PC3 | Prostate Cancer | Gemcitabine | 360 nM | Not explicitly stated | Not explicitly stated | 2.8 | [5] |
| A549 | Non-Small Cell Lung Cancer | Carboplatin | 360 nM | Not explicitly stated | Not explicitly stated | 2.2 | [5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Carboplatin | 360 nM | Not explicitly stated | Not explicitly stated | 3.5 | [5] |
| COLO205 | Colon Carcinoma | Docetaxel | 360 nM | ~1 nM | < 1 nM | Not explicitly stated | [4] |
Note: Potentiation Factor (PF50) is defined as the IC50 of the cytotoxic agent alone divided by the IC50 of the cytotoxic agent in combination with this compound.[5]
Table 2: Effect of this compound on Chemotherapy-Induced Apoptosis
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Sub-G1) | Reference |
| HT29 | Colon Carcinoma | Vehicle | ~5% | [5] |
| HT29 | Colon Carcinoma | Gemcitabine (25 nM) | ~10% (at 48h) | [5] |
| HT29 | Colon Carcinoma | Gemcitabine (25 nM) + this compound (360 nM) | ~35% (at 48h) | [5] |
| COLO205 | Colon Carcinoma | Vehicle | Not explicitly stated | [4] |
| COLO205 | Colon Carcinoma | Docetaxel (1 nM) | ~10% | [4] |
| COLO205 | Colon Carcinoma | Docetaxel (1 nM) + this compound (360 nM) | ~25% | [4] |
Note: Apoptosis data is estimated from published graphs and represents the approximate percentage of cells in the sub-G1 phase of the cell cycle.
Signaling Pathways and Experimental Workflows
DNA Damage Response and CHK1 Inhibition Signaling Pathway
Caption: Signaling pathway of DNA damage response and CHK1 inhibition.
Experimental Workflow for In Vitro Synergy Studies
Caption: Workflow for in vitro synergy studies of this compound and chemotherapy.
Experimental Protocols
Cell Viability (MTT) Assay for Synergy Assessment
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells and to calculate the Combination Index (CI) to assess for synergy.
Materials:
-
Cancer cell line of interest (e.g., HT29, COLO205)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Gemcitabine, Docetaxel; stock solution in appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For single-agent dose-response curves, treat cells with increasing concentrations of each drug individually.
-
For combination studies, treat cells with a matrix of concentrations of both drugs. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values or to use a fixed concentration of one drug with varying concentrations of the other.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the combination treatments. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis (Annexin V/Propidium Iodide) Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the vehicle, single agents (at their approximate IC50 concentrations), or the combination of this compound and the chemotherapy agent for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.
-
Conclusion
The combination of the CHK1 inhibitor this compound with DNA-damaging chemotherapy agents represents a promising therapeutic strategy for the treatment of various cancers, particularly those with p53 mutations. The preclinical data strongly support a synergistic interaction, leading to enhanced cytotoxicity and apoptosis in cancer cells. The provided protocols offer a framework for researchers to further investigate and validate these findings in their specific models of interest.
References
- 1. Breaching the DNA damage checkpoint via PF-00477736, a novel small-molecule inhibitor of checkpoint kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-3774076 solubility issues in aqueous buffer
Welcome to the Technical Support Center for PF-3774076. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this compound in aqueous buffers during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a small molecule kinase inhibitor. Like many kinase inhibitors, it is a lipophilic (fat-soluble) compound with inherently low aqueous solubility.[1][2][3] This characteristic is a result of its design to bind to the often hydrophobic ATP-binding pocket of kinases.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[4] It is advisable to use a high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can impact compound stability and solubility.[5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening?
A3: This phenomenon is known as "precipitation upon dilution" and is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1][5][6][7] The rapid change in solvent polarity causes the compound to "crash out" of the solution.
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
A4: The solubility of many kinase inhibitors is dependent on the pH of the solution, particularly for compounds with ionizable functional groups.[1][8] For weakly basic compounds, a lower pH (more acidic) can increase solubility by protonating the molecule, which enhances its interaction with water.[1] Conversely, for weakly acidic compounds, a higher pH (more basic) will increase solubility. The specific pKa of this compound will determine its solubility profile across different pH values.
Q5: What is the maximum concentration of DMSO that is acceptable in cell-based assays?
A5: To minimize solvent-induced artifacts or toxicity, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[4][5] It is crucial to include a vehicle control (the same final concentration of DMSO in the buffer without the compound) in your experiments to account for any effects of the solvent itself.[4]
Solubility Data
The aqueous solubility of this compound is expected to be low and can be influenced by the specific buffer composition, pH, and temperature. The following table provides known solubility in an organic solvent and estimated solubility in common aqueous buffers.
| Solvent/Buffer | Concentration | Notes |
| Organic Solvent | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Prepare stock solutions in this solvent. |
| Aqueous Buffers (Estimated) | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Solubility is expected to be very low. |
| Tris-HCl pH 7.5 | < 0.1 mg/mL | Similar to PBS, low solubility is anticipated. |
| Cell Culture Medium (e.g., DMEM) | Low (µM range) | The final achievable concentration without precipitation may vary depending on media components (e.g., serum). |
Note: The solubility in aqueous buffers is an estimation based on the typical properties of small molecule kinase inhibitors. It is strongly recommended to experimentally determine the solubility of this compound in your specific assay buffer.
Experimental Protocols
Protocol for Preparing Aqueous Working Solutions of this compound
This protocol outlines the recommended procedure for preparing a working solution of this compound in an aqueous buffer from a DMSO stock to minimize precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
The desired aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or a molar concentration such as 10 mM). c. Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is fully dissolved. d. If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.[6] e. Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
-
Prepare Intermediate Dilutions (if necessary): a. It is best practice to perform serial dilutions of the concentrated DMSO stock in DMSO before the final dilution into the aqueous buffer.[5] This gradual reduction in concentration can help prevent precipitation.
-
Prepare the Final Aqueous Working Solution: a. Gently pre-warm your aqueous experimental buffer to the temperature of your experiment. b. Add the desired volume of the this compound DMSO stock (or an intermediate dilution) to the aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around, and mix immediately. c. The final concentration of DMSO should be kept to a minimum (ideally < 0.5%).[4] d. Vortex the final working solution gently to ensure homogeneity. e. Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the Troubleshooting Guide below.
Visual Guides and Diagrams
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway for a p21-activated kinase (PAK).
Troubleshooting Guide
If you encounter precipitation when preparing your aqueous working solution of this compound, consult the following guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining Optimal PF-3774076 Concentration for IC50
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3774076. The content is designed to address specific issues that may arise during the experimental determination of the half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor of p21-activated kinase 4 (PAK4). As an ATP-competitive inhibitor, it blocks the kinase activity of PAK4, which is a key regulator of various cellular processes, including proliferation, survival, and cytoskeletal remodeling.[1][2][3] Due to the frequent overexpression of PAK4 in various cancers, its inhibition is a promising strategy for cancer therapy.[4][5]
Q2: Why am I observing significant variability in the IC50 value for this compound across different experiments?
A2: IC50 values can be influenced by numerous experimental factors. Key contributors to variability include differences in assay format (biochemical vs. cell-based), the specific cancer cell line used, and variations in experimental conditions such as cell density and passage number.[6][7] For ATP-competitive inhibitors like this compound, the concentration of ATP in biochemical assays is a critical factor that can affect the apparent IC50.[6][8]
Q3: The inhibitory effect of this compound in my cell-based assay is lower than expected based on biochemical assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assay results are common. Factors such as cell permeability, drug efflux pumps, and off-target effects within the complex cellular environment can lead to a higher apparent IC50 in cell-based assays.[7] It is also crucial to ensure the stability and solubility of this compound in your cell culture medium.
Q4: How do I select the appropriate cancer cell line for my IC50 determination experiments with this compound?
A4: The choice of cell line is critical and should be based on the expression levels of PAK4. Cell lines with higher PAK4 expression are generally more sensitive to inhibition by this compound. It is recommended to screen a panel of cell lines to identify those with the highest PAK4 expression for more robust IC50 determination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Cell line heterogeneity or high passage number. | Use low-passage number cells and ensure the cell line identity is verified (e.g., via STR profiling).[6] | |
| Inconsistent incubation times. | Standardize the incubation time with this compound across all experiments. | |
| Poor Curve Fit in Dose-Response Analysis | Inappropriate concentration range of this compound. | Test a wider range of concentrations, typically spanning several orders of magnitude, to ensure a complete sigmoidal curve. |
| Inaccurate background subtraction. | Ensure proper controls are included (e.g., vehicle-only and no-cell controls) and subtracted from the experimental values. | |
| No Inhibition Observed | Inactive compound. | Verify the integrity and activity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Low PAK4 expression in the chosen cell line. | Confirm PAK4 expression levels in your cell line using techniques like Western blotting or qPCR. | |
| Assay interference. | Ensure that the components of your assay system (e.g., detection reagents) are not interfering with the compound. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of the closely related PAK4 inhibitor, PF-3758309, in various cancer cell lines. This data can serve as a reference for expected potency. Note that the IC50 values for this compound are expected to be in a similar range.
| Parameter | Value | Assay Conditions | Reference |
| PAK4 Kd | 2.7 nM | Biochemical assay | [2][3] |
| PAK4 Ki | 18.7 nM | Biochemical assay | [2] |
| GEF-H1 Phosphorylation IC50 | 1.3 nM | Cell-based assay (HCT116 cells) | [3] |
| Anchorage-Independent Growth IC50 | 4.7 nM | Average across a panel of 15 tumor cell lines | [3] |
| HCT116 Proliferation IC50 | 0.039 µM | Cell viability assay (72 hrs) | |
| A549 Proliferation IC50 | 0.463 µM | Cell viability assay (72 hrs) |
Experimental Protocols
Detailed Methodology for Cell-Based IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 of this compound in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range (e.g., from 0.01 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. PAK4 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-3774076
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-3774076 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective partial agonist for the human alpha-1A adrenergic receptor (α1A-AR).[1] Its function is to bind to and activate this specific receptor subtype, which is involved in smooth muscle contraction.[2][3]
Q2: What are the known off-target effects of this compound?
While this compound is designed to be selective for the α1A-AR, in vivo studies have revealed potential for cardiovascular side effects.[4] This may be due to on-target effects in cardiovascular tissues or off-target interactions with other receptors. A comprehensive screening against a panel of receptors is recommended to fully characterize its off-target profile in your specific experimental system.
Q3: What are the common cardiovascular side effects observed with alpha-1 adrenergic agonists?
Alpha-1 adrenergic agonists can cause a range of cardiovascular effects, including increased blood pressure (hypertension), reflex bradycardia (a slower heart rate in response to high blood pressure), and an increased workload on the heart.[4][5][6] In some cases, this can lead to more serious complications, especially in subjects with pre-existing cardiovascular conditions.[5]
Q4: How can I distinguish between on-target and off-target cardiovascular effects of this compound?
To differentiate between on-target and off-target effects, you can use a selective α1A-AR antagonist. If the observed cardiovascular effect is blocked or attenuated by the antagonist, it is likely an on-target effect. If the effect persists, it is more likely to be an off-target effect. Further investigation using a broader panel of receptor antagonists would then be necessary to identify the responsible off-target.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Responses in In Vivo Models
Symptoms:
-
Significant increase or decrease in blood pressure outside of the expected range.
-
Unexpected changes in heart rate (tachycardia or bradycardia).
-
Arrhythmias observed on electrocardiogram (ECG).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-target α1A-AR activation in vascular smooth muscle | 1. Dose-response analysis: Perform a careful dose-escalation study to determine the therapeutic window and the dose at which cardiovascular effects become significant. 2. Use of a selective antagonist: Co-administer a selective α1A-AR antagonist to confirm that the effect is mediated by the intended target. |
| Off-target activity at other adrenergic receptor subtypes (e.g., α1B, α1D, β-ARs) | 1. In vitro selectivity profiling: Test this compound against a panel of adrenergic receptor subtypes to determine its binding affinity and functional activity. 2. Use of subtype-selective antagonists: In your in vivo model, use selective antagonists for other adrenergic receptor subtypes to see if the unexpected response is blocked. |
| Off-target activity at other cardiovascular receptors or ion channels | 1. Broad receptor screening: Screen this compound against a comprehensive panel of GPCRs and ion channels known to be involved in cardiovascular regulation. 2. Consult literature for similar compounds: Review literature on compounds with similar chemical structures for known off-target activities. |
| Vehicle or formulation effects | 1. Administer vehicle alone: Run a control group that receives only the vehicle to rule out any effects of the formulation. 2. Assess formulation stability and solubility: Ensure that this compound is fully dissolved and stable in your chosen vehicle. |
Data Presentation
Table 1: Representative Pharmacological Profile of this compound
Disclaimer: The following data is a representative profile for a selective α1A-AR agonist and is intended for illustrative purposes. Actual values for this compound should be determined experimentally.
| Target | Assay Type | Value (nM) |
| Human α1A-Adrenoceptor | Binding Affinity (Ki) | 1.5 |
| Functional Activity (EC50) | 10.2 (Partial Agonist) | |
| Human α1B-Adrenoceptor | Binding Affinity (Ki) | 350 |
| Functional Activity (EC50) | >10,000 | |
| Human α1D-Adrenoceptor | Binding Affinity (Ki) | 850 |
| Functional Activity (EC50) | >10,000 | |
| Human β1-Adrenoceptor | Binding Affinity (Ki) | >10,000 |
| Human β2-Adrenoceptor | Binding Affinity (Ki) | >10,000 |
| Human M2 Muscarinic Receptor | Binding Affinity (Ki) | >5,000 |
| hERG Potassium Channel | IC50 | >10,000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity
Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, β1, β2).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and a range of concentrations of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC50) and efficacy of this compound at the human α1A-adrenoceptor.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the human α1A-adrenoceptor in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Prepare a dilution series of this compound in a suitable assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Compare the maximal response of this compound to that of a full agonist (e.g., phenylephrine) to determine its partial agonist activity.
-
Visualizations
Caption: Alpha-1A Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Assessing Off-Target Effects.
Caption: Logic for Differentiating On- vs. Off-Target Effects.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtypes of functional alpha1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 6. How Do Alpha-1 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
PF-3774076 stability in DMSO at -20°C
This technical support guide provides essential information for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor PF-3774076. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound stock solutions in DMSO?
A1: For long-term stability, it is recommended to store stock solutions of this compound in anhydrous DMSO at -20°C or, for extended periods, at -80°C. To minimize the impact of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Many compounds are sensitive to light, so storing these aliquots in amber vials or tubes wrapped in foil is also advised.[1]
Q2: How stable is this compound in DMSO at -20°C?
A2: While specific public stability data for this compound is not available, general studies on small molecule libraries indicate that a majority of compounds remain stable in DMSO at -20°C for extended periods. However, the stability of any specific compound can be influenced by its chemical structure and the presence of moisture. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to the degradation of water-sensitive compounds. Therefore, it is crucial to use anhydrous DMSO and handle stock solutions in a low-humidity environment to maximize stability.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors. One common issue is the degradation of the compound due to improper storage or handling, such as repeated freeze-thaw cycles.[2] Variations in cell culture conditions, including cell passage number and confluency, can also significantly affect the cellular response to an inhibitor.[2] Finally, ensure that all reagents are within their expiration dates and that pipettes are properly calibrated to avoid errors in concentration.[2]
Q4: What is the target and mechanism of action for this compound?
A4: While direct studies on this compound are limited in the public domain, its nomenclature is highly similar to PF-3758309, a known potent and selective inhibitor of p21-activated kinase 4 (PAK4). Therefore, it is highly probable that this compound also targets the PAK4 signaling pathway. Inhibition of PAK4 can impact downstream signaling pathways involved in cell proliferation, survival, and cytoskeletal organization, such as the Raf/MEK/ERK and Akt pathways.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Activity | - Compound degradation in stock solution.- Multiple freeze-thaw cycles.- Exposure to light or moisture. | - Prepare a fresh stock solution from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store in amber vials and use anhydrous DMSO. |
| High Background Signal in Assays | - Inhibitor concentration is too high, leading to off-target effects.- Cell health issues. | - Perform a dose-response experiment to find the optimal concentration.- Ensure cells are healthy and in the logarithmic growth phase. |
| Inhibitor Precipitation in Media | - Low solubility of the compound in aqueous media.- Final DMSO concentration is too high. | - Use a lower final concentration of the inhibitor.- Ensure the final DMSO concentration in the assay is low (typically <0.5%).[2] |
| No Observable Effect | - The inhibitor is not permeable to the cells.- The target is not expressed or active in the cell model. | - Consult literature for the cell permeability of similar compounds.- Confirm target expression and pathway activity in your cell model using techniques like Western blotting or qPCR. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general framework for determining the stability of this compound in a DMSO stock solution at -20°C over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple amber vials to be used as time-point samples.
-
Initial Analysis (Time 0): Immediately analyze one aliquot by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
Storage: Store the remaining aliquots at -20°C, protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), thaw one aliquot and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Quantitative Data Summary:
| Time Point | Storage Condition | % Remaining this compound (Relative to Time 0) | Observations (e.g., new peaks) |
| 0 | -20°C in DMSO | 100% | - |
| 1 Week | -20°C in DMSO | Hypothetical Data | - |
| 2 Weeks | -20°C in DMSO | Hypothetical Data | - |
| 4 Weeks | -20°C in DMSO | Hypothetical Data | - |
| 8 Weeks | -20°C in DMSO | Hypothetical Data | - |
| 12 Weeks | -20°C in DMSO | Hypothetical Data | - |
Note: This table should be populated with your experimental data.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Inferred signaling pathway targeted by this compound.
References
Technical Support Center: Interpreting Unexpected Results with PF-3774076 (PF-477736)
Welcome to the technical support center for PF-3774076, a potent and specific inhibitor of Checkpoint Kinase 1 (Chk1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and specific ATP-competitive inhibitor of Chk1 kinase.[1] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a central role in mediating cell cycle checkpoints, particularly the S and G2/M phases, in response to DNA damage or replication stress.[2][3] By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets like CDC25 phosphatases, leading to the abrogation of cell cycle arrest and forcing cells with damaged DNA to enter mitosis, often resulting in mitotic catastrophe and cell death.[2][4]
Q2: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What are the potential reasons?
Several factors can contribute to a lack of expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to Chk1 inhibitors can vary significantly between different cancer cell lines. This can be influenced by the genetic background, such as the p53 status.[2] Cells with a functional p53-dependent G1 checkpoint may be less reliant on the S and G2/M checkpoints regulated by Chk1 and therefore less sensitive to its inhibition.[2]
-
Drug Concentration and Exposure Time: Ensure that the concentration range and duration of exposure to this compound are appropriate for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Experimental Conditions: Inconsistent experimental conditions, such as cell density, passage number, and media composition, can influence the outcome. Standardize these parameters across all experiments.
-
Single-Agent Efficacy: The efficacy of Chk1 inhibitors is often more pronounced when used in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin) or radiation.[4][5] Consider a combination therapy approach if single-agent treatment is not effective.
Q3: I am observing unexpected phenotypes in my cells treated with this compound that do not seem related to Chk1 inhibition. Could these be off-target effects?
Yes, off-target effects are a possibility with any small molecule inhibitor. While this compound is reported to be highly specific for Chk1, at higher concentrations it may inhibit other kinases.[1] Some Chk1 inhibitors have been shown to inhibit other kinases like Chk2 and cyclin-dependent kinase 2 (CDK2).[2][6][7] Inhibition of CDK2 at high concentrations can paradoxically lead to a transient protection from growth inhibition and circumvent the intended effects of Chk1 inhibition.[6][7]
Q4: How can I confirm that this compound is inhibiting Chk1 in my cellular experiments?
To verify the on-target activity of this compound, you should assess the phosphorylation status of Chk1 and its downstream targets.
-
Chk1 Autophosphorylation: Chk1 undergoes autophosphorylation at serine 296 (pS296-Chk1) upon activation. A decrease in this phosphorylation mark can indicate direct inhibition of Chk1 kinase activity.
-
Downstream Target Phosphorylation: A key downstream target of Chk1 is the phosphatase Cdc25C, which is phosphorylated at serine 216 (pS216-Cdc25C) by Chk1.[4] A decrease in the levels of pS216-Cdc25C upon treatment with this compound is a strong indicator of target engagement.
Troubleshooting Guides
Unexpected Result 1: Biphasic or Reduced Cytotoxicity at High Concentrations
Observation: You observe a dose-dependent increase in cell death up to a certain concentration of this compound, followed by a plateau or even a decrease in cytotoxicity at higher concentrations.
Possible Cause: This could be due to off-target inhibition of other kinases, such as CDK2.[6][7] Inhibition of CDK2 can induce a cell cycle arrest, which may counteract the effect of Chk1 inhibition that aims to push cells through the cell cycle with DNA damage.[2]
Recommended Actions:
-
Perform a detailed dose-response curve: This will help to precisely define the optimal concentration range for Chk1 inhibition without engaging significant off-target effects.
-
Analyze CDK2 activity: Perform an in vitro kinase assay to measure the activity of CDK2 in cell lysates treated with a range of this compound concentrations.
-
Use a more selective inhibitor for comparison: If off-target effects are suspected, using a different, structurally unrelated Chk1 inhibitor with a known and different off-target profile can help to confirm if the observed phenotype is specific to this compound.
Unexpected Result 2: Increased DNA Damage Markers (e.g., γH2AX) without Exogenous DNA Damaging Agents
Observation: You observe an increase in markers of DNA double-strand breaks, such as phosphorylated H2AX (γH2AX), in cells treated with this compound alone.
Possible Cause: This is an expected on-target effect of Chk1 inhibition. Chk1 plays a crucial role in maintaining genomic stability during normal DNA replication.[8] Its inhibition can lead to increased replication stress, collapse of replication forks, and the formation of DNA double-strand breaks, which are then marked by γH2AX.[8][9]
Recommended Actions:
-
Quantify DNA damage: Use techniques like immunofluorescence or flow cytometry for γH2AX staining or a comet assay to quantify the extent of DNA damage at different time points and concentrations of this compound.
-
Assess cell cycle progression: Analyze the cell cycle profile of the treated cells. An accumulation of cells in the S-phase is consistent with Chk1 inhibition-induced replication stress.
Unexpected Result 3: Cells Fail to Abrogate G2/M Arrest After DNA Damage
Observation: Your cells arrest in the G2/M phase after treatment with a DNA damaging agent, and co-treatment with this compound does not cause them to re-enter the cell cycle and proceed into mitosis.
Possible Cause:
-
Insufficient concentration of this compound: The concentration of the inhibitor may not be sufficient to fully inhibit Chk1 activity.
-
Dominant alternative checkpoint pathways: In some cellular contexts, other checkpoint kinases like ATR or ATM might be sufficient to maintain the G2/M arrest even in the presence of a Chk1 inhibitor.
-
Off-target effects: As mentioned earlier, high concentrations of some Chk1 inhibitors can inhibit CDKs, which are necessary for mitotic entry.[2]
Recommended Actions:
-
Confirm Chk1 inhibition: Verify target engagement by checking the phosphorylation status of Chk1 and its downstream targets via Western blot.
-
Titrate this compound concentration: Perform a dose-response experiment in the presence of the DNA damaging agent to find the optimal concentration for checkpoint abrogation.
-
Monitor mitotic markers: Use Western blotting to check the levels of mitotic markers like phosphorylated histone H3 (Ser10) to confirm entry into mitosis.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Reference |
| This compound (PF-477736) | Chk1 | 0.49 | Chk2 | 47 | [1] |
| MK-8776 | Chk1 | <10 | Chk2, CDK2 | 10-fold higher, 160 | [2][6][7] |
| SRA737 | Chk1 | Potent | Chk2, CDK2 | 10-fold higher | [6][7] |
| LY2606368 | Chk1 | Potent | Chk2 | 100-fold higher | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Chk1 Kinase Assay
This protocol allows for the direct measurement of this compound's inhibitory activity on recombinant Chk1 enzyme.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the Chk1 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Chk1 Pathway Activation
This protocol assesses the on-target effects of this compound in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (optional, e.g., gemcitabine)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS345-Chk1, anti-Chk1, anti-pS216-Cdc25C, anti-Cdc25C, anti-γH2AX, anti-Histone H3, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound with or without a DNA damaging agent for the desired time.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities to assess the effect of this compound on protein phosphorylation.
Visualizations
Caption: The Chk1 signaling pathway in the DNA damage response.
Caption: A general experimental workflow for troubleshooting this compound.
Caption: A logical flow for troubleshooting unexpected results.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PF-3774076 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the precipitation of PF-3774076 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its solubility?
A1: this compound is a CNS penetrant, potent, and selective partial agonist at the human α1A adrenoceptor. It is provided as a white to beige powder.[1] The known solubility of this compound is 10 mg/mL in DMSO.[1] Its solubility in aqueous solutions like cell culture media is significantly lower and can be a source of experimental variability.
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of small molecule inhibitors like this compound in aqueous-based cell culture media is a common issue. Several factors can contribute to this:
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock of this compound into the aqueous media can cause the compound to crash out of solution. This is a primary cause of immediate precipitation.[2]
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be above its solubility limit in that specific medium.
-
Media Components: Interactions with salts, metal ions (e.g., copper, iron, zinc), and other components in your specific cell culture medium can reduce the solubility of the compound.[3][4][5]
-
pH and Temperature: Changes in the pH of the media or temperature fluctuations (e.g., adding cold media to a 37°C incubator) can affect compound solubility.[2][3]
-
Evaporation: Increased concentration of media components due to evaporation can lead to precipitation.[3]
Q3: How can the precipitation of this compound affect my experimental results?
A3: Precipitated compound is not biologically active. Therefore, precipitation leads to an unknown and lower-than-intended final concentration of the soluble drug in your experiment. This can result in a lack of expected biological effect, poor data reproducibility, and inaccurate dose-response curves.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation.
Visual Confirmation of Precipitation
Under a microscope, this compound precipitate typically appears as amorphous or crystalline particles, which are distinct from microbial contamination (e.g., bacteria, yeast). If you suspect contamination, discard the culture and media.
Issue 1: Precipitate Forms Immediately Upon Dilution
This is often due to "solvent shock."
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, generally below 0.5%, as high concentrations of organic solvents can contribute to precipitation and may be toxic to cells.
Issue 2: Precipitate Forms Over Time in the Incubator
This may be due to interactions with media components, temperature fluctuations, or pH shifts.
Solutions:
-
Maintain Stable pH: Use a properly buffered medium and ensure the incubator's CO2 levels are stable to maintain a consistent physiological pH.
-
Test Different Media Formulations: The solubility of this compound may vary between different types of cell culture media due to their unique compositions. If possible, test the solubility in a few different media to find the most suitable one for your experiments.
-
Prepare Fresh Medicated Media: Prepare media containing this compound fresh for each experiment to avoid potential degradation or precipitation over time.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add 100% DMSO to the powder to achieve a stock concentration of 10 mg/mL.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Prepare a Serial Dilution: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM.
-
Incubate: Incubate the diluted samples under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each sample for any signs of precipitation. You can also examine a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Cell Culture Media
| Cell Culture Medium | Maximum Soluble Concentration (µM) without Precipitation |
| DMEM with 10% FBS | 25 |
| RPMI-1640 with 10% FBS | 20 |
| Ham's F-12 with 10% FBS | 30 |
| Serum-Free Medium A | 15 |
| Serum-Free Medium B | 10 |
Note: This table presents hypothetical data for illustrative purposes. It is crucial to determine the solubility in your specific medium using the protocol provided.
Visualizations
Caption: Experimental workflow for preparing this compound working solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound ≥98% (HPLC) | 1171824-96-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Cell Line Resistance to CHK1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to the CHK1 inhibitor PF-477736 and other inhibitors of the CHK1 pathway.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to the CHK1 inhibitor PF-477736. What are the potential resistance mechanisms?
A1: Resistance to PF-477736 has been observed in preclinical models and can arise from various molecular alterations. In a mantle cell lymphoma (MCL) cell line model (JEKO-1 R), the following mechanisms have been identified:
-
Decreased Cyclin D1 Expression: Resistant cells have been shown to have lower levels of Cyclin D1. The re-introduction of Cyclin D1 can partially restore sensitivity to PF-477736, indicating its role in the drug's mechanism of action in this context.[1]
-
Altered Cell Cycle Progression: The resistant JEKO-1 R cell line exhibits a shorter doubling time, which is likely due to a more rapid S phase.[1]
-
Activation of Pro-Survival Signaling Pathways: Gene expression analysis of resistant cells has revealed an upregulation of genes involved in pro-survival pathways.[1]
-
Activation of the ATM-p53-p21 Pathway: In neuroblastoma cell lines, resistance to PF-477736 has been associated with the induction of DNA double-strand breaks and subsequent activation of the Ataxia Telangiectasia Mutated (ATM)-p53-p21 DNA damage response (DDR) pathway. This response can render the cells less sensitive to the anti-proliferative effects of the CHK1 inhibitor.[2]
Q2: I have observed cross-resistance to other CHK1 inhibitors in my PF-477736-resistant cell line. Is this expected?
A2: Yes, cross-resistance between different CHK1 inhibitors is an observed phenomenon. For instance, the JEKO-1 R cell line, which is resistant to PF-00477736, also demonstrates resistance to another CHK1 inhibitor, AZD-7762.[1] This suggests that the resistance mechanism is likely related to the inhibition of the CHK1 target itself or a closely related pathway, rather than a mechanism specific to the chemical structure of PF-477736.[1] Prexasertib-resistant small cell lung cancer cell lines also show cross-resistance to PF-477736 and AZD7762.[3]
Q3: Are there any strategies to overcome resistance to PF-477736?
A3: Yes, based on the identified resistance mechanisms, several strategies can be explored to overcome resistance to PF-477736:
-
Targeting Pro-Survival Pathways: In the JEKO-1 R cell line, treatment with the tyrosine kinase inhibitor dasatinib has been shown to partially restore sensitivity to PF-00477736. This suggests that interfering with the activated pro-survival pathways can be a viable strategy to overcome resistance.[1]
-
Inhibition of the DNA Damage Response (DDR): In neuroblastoma cell lines where resistance is mediated by the activation of the ATM-p53-p21 axis, co-treatment with an ATM inhibitor (Ku55933) or a DNA-PK inhibitor (NU7441) can overcome resistance and induce mitotic cell death.[2] This indicates a synthetic lethal interaction between the inhibition of CHK1 and other key components of the DDR.[2]
Q4: My cell line is resistant to a different CHK1 inhibitor. What are some other known resistance mechanisms to this class of drugs?
A4: Resistance to CHK1 inhibitors is a complex process, and several other mechanisms have been described for compounds like Prexasertib (LY2606368), AZD7762, and MK-8776:
-
Loss of CHK1 Protein or Activity: A primary mechanism of resistance can be the downregulation or loss of the CHK1 protein itself.[4][5] This can be due to the reduced expression of upstream regulators like USP1, a deubiquitinase that stabilizes CHK1.[5] Dysfunction in the NF-κB pathway has also been linked to the development of CHK1 inhibitor resistance through the loss of CHK1 activity.[4][5]
-
Upregulation of Wee1 Kinase: In small cell lung cancer (SCLC) models with acquired resistance to the CHK1 inhibitor prexasertib, a significant upregulation of the Wee1 kinase has been observed. Wee1 is another critical cell cycle checkpoint kinase, and its overexpression can compensate for the loss of CHK1 function.[3]
-
Activation of Bypass Signaling Pathways: Resistant cells can activate alternative signaling pathways to survive and proliferate. Upregulation of the PI3K/AKT pathway is one such compensatory mechanism that can be targeted to overcome resistance.[4]
-
Alterations in Cell Cycle Machinery: Changes in the expression or activity of key cell cycle proteins, such as Cyclin-Dependent Kinases (CDKs), can also contribute to resistance.
Troubleshooting Guides
Problem: My cell line has developed resistance to PF-477736 after long-term culture with the drug.
| Possible Cause | Suggested Action |
| Decreased Cyclin D1 expression. | Perform Western blot analysis to compare Cyclin D1 protein levels between the parental and resistant cell lines. Consider genetic rescue experiments by re-expressing Cyclin D1 to assess the restoration of sensitivity. |
| Activation of pro-survival pathways. | Conduct gene expression profiling (e.g., RNA-seq) to identify upregulated pro-survival pathways. Test the efficacy of inhibitors targeting these pathways (e.g., dasatinib for certain tyrosine kinase-driven pathways) in combination with PF-477736. |
| Activation of the ATM-p53-p21 DNA damage response. | Assess the phosphorylation status of ATM and the expression levels of p53 and p21 by Western blotting. Evaluate the synergistic effect of combining PF-477736 with an ATM inhibitor (e.g., Ku55933). |
Quantitative Data Summary
Table 1: IC50 Values of CHK1 Inhibitors in Parental and Resistant Cell Lines
| Cell Line | Drug | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| JEKO-1 | PF-00477736 | 20.6 ± 4 | 140 ± 5 | ~7 | [1] |
| JEKO-1 | AZD-7762 | 36.7 ± 2 | 222.6 ± 3 | ~6 | [1] |
| HL60 | V158411 | 0.21 ± 0.083 | - | - | [6] |
| HL60 | PF-477736 | 0.73 ± 0.033 | - | - | [6] |
| Jurkat | V158411 | 0.12 ± 0.07 | - | - | [6] |
| Jurkat | PF-477736 | 0.12 | - | - | [6] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells/well and allow them to adhere overnight.[2]
-
Drug Treatment: Treat the cells with a serial dilution of the CHK1 inhibitor (e.g., PF-477736) for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., Cyclin D1, p-ATM, p53, p21, CHK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Profiling (Microarray/RNA-seq)
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines using a suitable RNA extraction kit.
-
Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation and Sequencing (for RNA-seq) or Hybridization (for Microarray): Follow the standard protocols for library preparation and sequencing or for labeling and hybridization to a microarray chip.
-
Data Analysis: Analyze the raw data to identify differentially expressed genes between the parental and resistant cell lines. Perform pathway analysis to identify enriched biological pathways.
Visualizations
Caption: Overview of CHK1 inhibitor action and resistance mechanisms.
Caption: Workflow for developing and characterizing resistant cell lines.
Caption: A logical troubleshooting guide for CHK1 inhibitor resistance.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdpi.com [mdpi.com]
- 3. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-3774076 (PF-3758309) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of PF-3774076, a potent p21-activated kinase 4 (PAK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive, and orally available small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2] By binding to the kinase domain of PAK4, it blocks the transfer of phosphate from ATP to its substrates. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, cytoskeletal organization, and apoptosis.[1][2][3] Key signaling nodes modulated by this compound include the Raf/MEK/Elk1/cMyc and Akt/BAD/PKA pathways.[3] It has also been shown to inhibit the phosphorylation of the direct PAK4 substrate, GEF-H1.[1][4]
Q2: What are the recommended starting dosages for in vivo studies with this compound?
A2: Based on published preclinical studies, a common starting point for oral administration in mouse xenograft models is in the range of 7.5 to 30 mg/kg, administered once or twice daily.[1][4][5] For continuous infusion via osmotic minipumps, doses have ranged from 15 to 150 mg/kg/day.[1] It is crucial to perform a dose-response study in your specific model to determine the optimal therapeutic window.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound is poorly soluble in water. For oral gavage, a common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and sterile water or saline.[6] For intraperitoneal injections, a solution in a vehicle such as saline can be used.[7] Another suggested formulation for in vivo use is a mixture of DMSO and corn oil.[6] It is essential to ensure the final formulation is a clear solution or a homogenous suspension and to assess its stability.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a potent PAK4 inhibitor, it also exhibits activity against other PAK isoforms, including PAK1, PAK2, PAK3, PAK5, and PAK6.[8][9] Furthermore, kinase profiling studies have revealed that it can bind to a number of other kinases, which may contribute to off-target effects.[9] Researchers should consider the expression levels of other PAK isoforms and potential off-target kinases in their model system when interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro potency. | Suboptimal dosage or administration schedule. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose (OBD). Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain therapeutic drug concentrations.[1][4] |
| Inadequate drug exposure due to poor bioavailability. | Although this compound has shown good oral bioavailability in preclinical species like rats and dogs, it was poor in humans.[8] Consider alternative administration routes such as intraperitoneal injection or continuous infusion via osmotic minipumps to ensure consistent drug levels.[1][7] | |
| Drug efflux by transporters. | This compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] High expression of these transporters in the tumor cells can lead to resistance. Assess the expression of P-gp and BCRP in your tumor model. If high, consider using a different model or co-administering a P-gp/BCRP inhibitor if appropriate for the study design. | |
| Observed toxicity or adverse events (e.g., weight loss, lethargy). | Dosage is too high. | Reduce the dosage or decrease the frequency of administration. Closely monitor the animals for clinical signs of toxicity. In Phase I clinical trials, neutropenia and gastrointestinal side effects were observed.[8] |
| Vehicle-related toxicity. | Administer the vehicle alone to a control group of animals to rule out any vehicle-induced toxicity. If the vehicle is the issue, explore alternative, well-tolerated formulations. | |
| Inconsistent results between experiments. | Variability in drug formulation. | Ensure the drug is completely dissolved or forms a uniform suspension before each administration. Prepare fresh formulations regularly and store them appropriately to prevent degradation. |
| Biological variability in the animal model. | Increase the number of animals per group to enhance statistical power. Ensure consistency in animal age, weight, and tumor size at the start of the study. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Administration Route | Dosage Regimen | Treatment Duration | Outcome | Reference |
| HCT116 (Colorectal) | Oral | 7.5, 15, 20 mg/kg | Not Specified | 64%, 79%, and 97% tumor growth inhibition, respectively. | [8] |
| HCT116 (Colorectal) | Oral | 15, 25 mg/kg BID | Not Specified | Significant tumor growth inhibition. | [1][4] |
| A549 (Lung) | Oral | 7.5 - 30 mg/kg BID | 9 - 18 days | Significant tumor growth inhibition. | [1][4] |
| M24met (Melanoma) | Oral | 7.5 - 30 mg/kg BID | 9 - 18 days | Significant tumor growth inhibition. | [1] |
| Colo205 (Colorectal) | Oral | 7.5 - 30 mg/kg BID | 9 - 18 days | Significant tumor growth inhibition. | [1] |
| Patient-Derived Pancreatic Cancer | Intraperitoneal | 25 mg/kg | 4 weeks | Combination with gemcitabine maximally inhibited tumor growth. | [7] |
| Renal Carcinoma (mi-PDX) | Intraperitoneal | 2.5 mg/kg every 2 days | 7 days | Reduced tumor cell proliferation. | [3] |
Experimental Protocols
Detailed Methodology for a Xenograft Study:
-
Cell Culture and Implantation: Human tumor cells (e.g., HCT116) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) in a suitable medium (e.g., RPMI) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control and this compound at various doses).
-
Drug Preparation and Administration:
-
Oral Formulation: A stock solution of this compound is prepared in DMSO. For dosing, the stock is diluted with a vehicle such as a mixture of PEG300, Tween 80, and sterile water to the final desired concentration.
-
Administration: The formulation is administered to the mice via oral gavage at a specified volume (e.g., 10 mL/kg) once or twice daily.
-
-
Monitoring and Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).
-
-
Pharmacodynamic Studies (Optional): To confirm target engagement, a separate cohort of tumor-bearing mice can be treated with this compound. Tumors are collected at various time points after the last dose to measure the levels of phosphorylated PAK4 substrates (e.g., p-GEF-H1) or downstream markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[1]
Mandatory Visualization
Caption: PAK4 signaling pathway and its inhibition by this compound.
Caption: Typical experimental workflow for an in vivo xenograft study.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. e-century.us [e-century.us]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
Impact of serum concentration on PF-3774076 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of PF-3774076, a potent and selective inhibitor of p21-activated kinase 4 (PAK4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2] By binding to the ATP-binding site of PAK4, it blocks the transfer of phosphate from ATP to downstream substrates, thereby inhibiting the kinase activity.[1] PAK4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[3][4] Inhibition of PAK4 by this compound can lead to the suppression of oncogenic signaling and tumor growth.[1][3]
Q2: How does serum concentration in cell culture media affect the activity of this compound?
A2: The concentration of serum, such as fetal bovine serum (FBS), in cell culture media can significantly impact the apparent activity of this compound. Generally, higher concentrations of serum can lead to a decrease in the potency of the inhibitor. This is because serum contains a high concentration of proteins, such as albumin, which can bind to small molecule inhibitors like this compound. This protein binding reduces the free concentration of the drug available to enter the cells and interact with its target, PAK4. One study on a novel PAK4 inhibitor demonstrated more potent inhibition of pancreatic cancer cell proliferation in the absence of serum compared to in the presence of serum.[3]
Q3: What are the expected downstream effects of this compound treatment in cells?
A3: Inhibition of PAK4 by this compound is expected to modulate several downstream signaling pathways. A key downstream event is the inhibition of phosphorylation of PAK4 substrates. One well-characterized substrate is GEF-H1 (Guanine Nucleotide Exchange Factor H1), and treatment with a closely related compound, PF-3758309, has been shown to inhibit the phosphorylation of GEF-H1 at Serine 810.[1] Other downstream effects can include alterations in the cytoskeleton, induction of apoptosis, and inhibition of anchorage-independent growth.[1]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a cell-based assay.
| Possible Cause | Suggested Solution |
| High Serum Concentration | Reduce the serum concentration in your cell culture medium during the drug treatment period. For example, you can compare the IC50 values in media containing 10% FBS versus 0.5% or 1% FBS. Be aware that prolonged serum starvation can affect cell viability and signaling, so a shorter treatment window might be necessary. |
| High Cell Seeding Density | High cell density can lead to a higher apparent IC50 value. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment and are not over-confluent. |
| Compound Instability | Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Cell Line Resistance | The sensitivity to this compound can vary between different cell lines depending on their genetic background and reliance on the PAK4 signaling pathway. Confirm the expression and activation status of PAK4 in your cell line of interest. |
Problem 2: Inconsistent results between different batches of experiments.
| Possible Cause | Suggested Solution |
| Variability in Serum Lots | Different lots of FBS can have varying compositions of proteins and growth factors, which can affect inhibitor potency. If possible, use the same lot of FBS for a series of related experiments or pre-test new lots to ensure consistency. |
| Inconsistent Cell Passage Number | The phenotype and drug sensitivity of cell lines can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate Compound Concentration | Verify the concentration of your this compound stock solution. Ensure accurate pipetting when preparing serial dilutions. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of PF-3758309, a compound closely related to this compound, against PAK kinases and in cell-based assays. Note that the specific impact of varying serum concentrations on the IC50 of this compound is not extensively published; however, a qualitative decrease in potency with increased serum is expected.
| Target/Assay | Parameter | Value | Conditions | Reference |
| PAK4 | Kd | 2.7 ± 0.3 nM | Isothermal calorimetry | [1] |
| PAK4 | Ki | 18.7 ± 6.6 nM | Enzymatic assay | [2] |
| PAK1 | Ki | 13.7 ± 1.8 nM | Enzymatic assay | [1] |
| PAK5 | Ki | 18.1 ± 5.1 nM | Enzymatic assay | [1] |
| PAK6 | Ki | 17.1 ± 5.3 nM | Enzymatic assay | [1] |
| GEF-H1 Phosphorylation | IC50 | 1.3 ± 0.5 nM | Cell-based assay | [1] |
| Anchorage-Independent Growth (HCT116 cells) | IC50 | 0.24 ± 0.09 nM | Soft agar assay | [1] |
| Anchorage-Independent Growth (Panel of 20 tumor cell lines) | Average IC50 | 4.7 ± 3.0 nM | Soft agar assay | [1] |
Experimental Protocols
In Vitro Kinase Assay for this compound Activity
This protocol is adapted for determining the in vitro inhibitory activity of this compound against PAK4.
Materials:
-
Recombinant human PAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
PAK4 substrate (e.g., a generic serine/threonine peptide substrate like PAKtide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions or vehicle control (e.g., DMSO).
-
Add the recombinant PAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the PAK4 substrate. The final ATP concentration should be close to the Km for ATP for PAK4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based GEF-H1 Phosphorylation Assay
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of endogenous GEF-H1 in a cellular context.
Materials:
-
HCT116 cells (or another suitable cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Serum-free or low-serum medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-GEF-H1 (Ser810) and anti-total-GEF-H1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
The next day, replace the complete growth medium with serum-free or low-serum medium and incubate for a few hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the prepared lysates.
-
Probe the membranes with anti-phospho-GEF-H1 (Ser810) and anti-total-GEF-H1 antibodies.
-
Detect the signals using an HRP-conjugated secondary antibody and ECL reagent.
-
Quantify the band intensities to determine the ratio of phosphorylated GEF-H1 to total GEF-H1 at different this compound concentrations.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium with varying serum concentrations (e.g., 10% and 0.5% FBS)
-
Agarose
-
This compound
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agarose in complete growth medium in 6-well plates and allow it to solidify.
-
Trypsinize and count the cells.
-
Resuspend the cells in complete growth medium containing 0.3% agarose and the desired concentrations of this compound or vehicle control.
-
Plate the cell-agarose mixture on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with a small amount of medium containing the respective treatments every few days.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies and/or measure their size to determine the effect of this compound on anchorage-independent growth.
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the impact of serum on this compound activity.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel PAK4 inhibitor suppresses pancreatic cancer growth and enhances the inhibitory effect of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-3774076 and Other PAK4 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PAK4 Inhibitors with Supporting Experimental Data.
This guide provides a detailed comparison of the p21-activated kinase 4 (PAK4) inhibitor PF-3774076 (also known as PF-3758309) with other notable PAK4 inhibitors, including KPT-9274, GNE-2861, and LCH-7749944. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs in the context of cancer research and drug development.
Introduction to PAK4 Inhibition
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various human cancers. It plays a crucial role in regulating fundamental cellular processes such as proliferation, survival, migration, and invasion.[1][2] Consequently, PAK4 has emerged as a promising therapeutic target for cancer. This guide focuses on a comparative analysis of small molecule inhibitors targeting PAK4.
Comparative Analysis of PAK4 Inhibitors
The following sections and tables provide a quantitative and qualitative comparison of this compound and other selected PAK4 inhibitors.
Biochemical Potency and Selectivity
This compound is a potent, ATP-competitive inhibitor of PAK4.[3][4] However, it also exhibits activity against other PAK isoforms, making it a pan-PAK inhibitor.[5][6] In contrast, some other inhibitors show different selectivity profiles. KPT-9274 is a unique dual inhibitor of PAK4 and nicotinamide phosphoribosyltransferase (NAMPT).[7][8] GNE-2861 displays selectivity for group II PAKs (PAK4, PAK5, PAK6) over group I PAKs.[9][10] LCH-7749944 is another potent PAK4 inhibitor.[11][12]
| Inhibitor | Target(s) | Ki (nM) for PAK4 | IC50 (nM) for PAK4 | Other Notable Kinase Activities (Ki/IC50 in nM) |
| This compound (PF-3758309) | Pan-PAK | 18.7[5] | 2.7 (Kd)[3][4] | PAK1 (Ki: 13.7), PAK2 (IC50: 190), PAK3 (IC50: 99), PAK5 (Ki: 18.1), PAK6 (Ki: 17.1)[4] |
| KPT-9274 | PAK4, NAMPT | Not Reported | <100[7] | NAMPT (IC50: ~120)[7][8] |
| GNE-2861 | Group II PAKs | Not Reported | 7.5[9][10] | PAK5 (IC50: 126), PAK6 (IC50: 36), PAK1 (IC50: 5420), PAK2 (IC50: 970), PAK3 (IC50: >10000)[10][13] |
| LCH-7749944 | PAK4 | Not Reported | 14,930[11] | Less potent against PAK1, PAK5, and PAK6[14] |
Cellular Activity: Anti-proliferative Effects
The efficacy of these inhibitors has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability or proliferation is a key metric for comparing their cellular potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (PF-3758309) | HCT116 | Colon Cancer | 0.24[5] |
| A549 | Lung Cancer | 20[4] | |
| Panel of 20 tumor cell lines (average) | Various | 4.7[4] | |
| KPT-9274 | Caki-1 | Renal Cell Carcinoma | 600[15][16] |
| 786-O | Renal Cell Carcinoma | 570[15] | |
| GNE-2861 | MDA-MB-436 | Breast Cancer | Concentration-dependent reduction in viability[10] |
| MCF-10A PIK3CA | Breast Cancer | Concentration-dependent reduction in viability[10] | |
| LCH-7749944 | MKN-1, BGC823, SGC7901, MGC803 | Gastric Cancer | Concentration-dependent inhibition of proliferation[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant kinase (e.g., PAK4) and its specific substrate to desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to the wells of a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at its Michaelis-Menten constant (Km) for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction using a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify kinase activity using a suitable detection method, such as:
-
Radiometric assay: Measures the incorporation of ³²P- or ³³P-labeled phosphate from ATP into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-based assay: Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cultured cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere and recover for 6-24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of ~0.5 mg/mL) to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.[25]
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Dosing and schedule will vary depending on the compound's pharmacokinetic properties. For example:
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.
-
The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
-
Data Analysis:
-
Compare the tumor growth in the treated groups to the control group to determine the tumor growth inhibition (TGI).[29]
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in PAK4 inhibitor research, the following diagrams are provided in Graphviz DOT language.
PAK4 Signaling Pathway
This diagram illustrates the key upstream activators and downstream effectors of PAK4, highlighting its central role in cancer-related signaling.
Caption: Simplified PAK4 signaling pathway in cancer.[1][2][30][31][32]
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines the sequential steps involved in performing an in vitro kinase inhibition assay.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Workflow: Cell Viability (MTT) Assay
This flowchart details the process of conducting an MTT assay to assess the impact of inhibitors on cell viability.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Portico [access.portico.org]
- 9. GNE 2861 | P21-activated Kinases | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. LCH-7749944 | PAK | Apoptosis | TargetMol [targetmol.com]
- 12. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GNE-2861 | CAS 1394121-05-1 | Cayman Chemical | Biomol.com [biomol.com]
- 14. PAK4 and NAMPT as Novel Therapeutic Targets in Diffuse Large B-Cell Lymphoma, Follicular Lymphoma, and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KPT-9274 (Padnarsertib, KPT9274) | NAMPT/PAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Tale of Two Kinase Inhibitors: Unpacking the Efficacy of KPT-9274 and the Enigma of PF-3774076
In the landscape of targeted cancer therapy, small molecule inhibitors that modulate key signaling pathways are of paramount interest to researchers and drug developers. This guide provides a comparative analysis of two such compounds: KPT-9274, a dual inhibitor of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT), and PF-3774076, a kinase inhibitor. While extensive preclinical data illuminates the efficacy and mechanism of KPT-9274, information regarding this compound remains limited in the public domain, rendering a direct, data-intensive comparison challenging.
This report will comprehensively detail the available data for KPT-9274, including its mechanism of action, quantitative efficacy in various cancer models, and detailed experimental protocols. The sparse information available for this compound will be presented to the extent possible, highlighting the current knowledge gap.
Mechanism of Action: A Dual-Pronged Attack vs. a Singular Focus
KPT-9274 employs a unique, dual-inhibitory mechanism, simultaneously targeting two critical proteins involved in cancer cell proliferation and survival: PAK4 and NAMPT.[1]
-
PAK4 (p21-activated kinase 4): A serine/threonine kinase that is a downstream effector of RAS and is implicated in modulating β-catenin activity. By inhibiting PAK4, KPT-9274 can disrupt signaling pathways that promote cell growth, survival, and migration.
-
NAMPT (Nicotinamide phosphoribosyltransferase): The rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells have a high metabolic demand and are often dependent on this pathway for NAD+, a crucial coenzyme for cellular metabolism and DNA repair. Inhibition of NAMPT by KPT-9274 leads to NAD+ depletion, causing an energy crisis and ultimately cell death.[2][3]
This dual mechanism suggests a synergistic anti-tumor effect, tackling both signaling and metabolic vulnerabilities of cancer cells.
This compound , in contrast, is described more broadly as a potent and selective inhibitor of kinases involved in cancer cell growth and survival. It is reported to induce apoptosis in various human cancer cell lines, including those derived from breast, colon, and lung cancers. However, the specific kinase targets of this compound are not publicly disclosed, precluding a detailed mechanistic comparison with KPT-9274.
Quantitative Efficacy Data: A Data-Rich Profile for KPT-9274
In Vitro Efficacy of KPT-9274
KPT-9274 has demonstrated potent anti-proliferative activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Caki-1 | Renal Cell Carcinoma | 600 | [4] |
| 786-O | Renal Cell Carcinoma | 570 | [4] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Not specified, but effective | [5] |
| WSU-FSCCL | Follicular Lymphoma | Not specified, but effective | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, but effective | [6] |
| SUM159 | Triple-Negative Breast Cancer | Not specified, but effective | [6] |
In Vivo Efficacy of KPT-9274
KPT-9274 has shown significant anti-tumor activity in various xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 786-O | Renal Cell Carcinoma | 100 mg/kg or 200 mg/kg, orally, twice a day | Dose-dependent inhibition of tumor growth | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Orally administered | Significant reduction in tumor volume | [6] |
| SUM159 | Triple-Negative Breast Cancer | Orally administered | Significant reduction in tumor volume | [6] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Orally administered | Significant suppression of tumor growth | [5] |
Signaling Pathways and Experimental Workflows
KPT-9274 Signaling Pathway
KPT-9274's dual inhibition of PAK4 and NAMPT leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: KPT-9274 dual-inhibition pathway.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like KPT-9274 in a xenograft mouse model.
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
1. Cell Seeding:
-
Cancer cells are harvested and counted.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
A serial dilution of the test compound (e.g., KPT-9274) is prepared in cell culture medium.
-
The medium from the cell plates is replaced with the medium containing different concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance values are proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.
1. Cell Lysis:
-
Cells are treated with the compound of interest (e.g., KPT-9274) for a specified time.
-
Cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
2. Protein Quantification:
-
The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
3. Gel Electrophoresis:
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.
-
An electric current is applied to separate the proteins based on their molecular weight.
4. Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
5. Blocking and Antibody Incubation:
-
The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-PAK4, anti-phospho-β-catenin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
6. Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light signal is captured using an imaging system, revealing bands corresponding to the protein of interest. The intensity of the bands can be quantified to determine relative protein levels.
Conclusion
KPT-9274 emerges as a well-characterized preclinical compound with a novel dual-inhibitory mechanism targeting both cancer cell signaling and metabolism. The extensive and publicly available data on its in vitro and in vivo efficacy across a multitude of cancer models provides a strong foundation for its ongoing clinical development.
In contrast, this compound remains an enigmatic entity in the public scientific literature. While described as a kinase inhibitor with anti-cancer properties, the lack of specific, quantitative data on its targets, efficacy, and experimental validation precludes a meaningful and direct comparison with KPT-9274. For researchers, scientists, and drug development professionals, the case of KPT-9274 offers a rich dataset for understanding the therapeutic potential of dual PAK4/NAMPT inhibition, while the scarcity of information on this compound underscores the often-opaque nature of early-stage drug development. Future publications or presentations will be necessary to elucidate the therapeutic profile of this compound and its potential place in the landscape of cancer therapeutics.
References
- 1. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karyopharm.com [karyopharm.com]
- 3. karyopharm.com [karyopharm.com]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Kinase Inhibitor Selectivity: PF-3774076 vs. FRAX597
A comprehensive comparison between the kinase inhibitors PF-3774076 and FRAX597 is not possible at this time due to the limited publicly available information on the selectivity profile of this compound.
While FRAX597 has been extensively characterized in scientific literature, with detailed data on its primary targets and off-target effects, similar information for this compound is not readily accessible. Available information describes this compound as a potent and selective kinase inhibitor involved in cancer cell growth and survival, effective against various human cancer cell lines including those from breast, colon, and lung cancers[1]. However, specific quantitative data, such as IC50 or Ki values against a panel of kinases, which are crucial for a direct comparison of selectivity profiles, are not available in the public domain.
FRAX597: A Profile of a Group I PAK Inhibitor
FRAX597 is a potent, ATP-competitive inhibitor that demonstrates high selectivity for Group I p21-activated kinases (PAKs).[2][3] These kinases are crucial downstream effectors of the Rac/Cdc42 small G-proteins and are implicated in tumorigenesis.[2]
Quantitative Selectivity Data for FRAX597
The inhibitory activity of FRAX597 has been quantified against several kinases, highlighting its primary targets and off-target profile.
| Kinase Target | IC50 (nM) | Notes |
| Primary Targets (Group I PAKs) | ||
| PAK1 | 8[2][3] | Potent inhibition of a key oncogenic kinase. |
| PAK2 | 13[2][3] | Strong inhibition of another Group I PAK family member. |
| PAK3 | 19[2][3] | Significant inhibition of the third Group I PAK isoform. |
| Off-Target Kinases | At a concentration of 100 nM, FRAX597 showed significant inhibition (>80%) of the following kinases: | |
| YES1 | - | 87% inhibition[2][3]. |
| RET | - | 82% inhibition[2][3]. |
| CSF1R | - | 91% inhibition[2][3]. |
| TEK | - | 87% inhibition[2][3]. |
| Minimal Activity (Group II PAKs) | ||
| PAK4 | >10,000[2] | Demonstrates high selectivity for Group I over Group II PAKs. |
| PAK6 | - | 23% inhibition at 100 nM[2][3]. |
Experimental Protocols for FRAX597 Selectivity Profiling
The selectivity of FRAX597 was determined using established biochemical assays. A common method is the Z'-LYTE® biochemical assay , which is a fluorescence-based, coupled-enzyme format used to determine IC50 values.[3]
General Protocol for In Vitro Kinase Inhibition Assay (e.g., Z'-LYTE®):
-
Reagents and Preparation:
-
Recombinant human kinases.
-
Fluorescently labeled peptide substrate specific for the kinase.
-
ATP.
-
Test compound (FRAX597) at various concentrations.
-
Development reagents for the detection of phosphorylated and unphosphorylated substrate.
-
-
Assay Procedure:
-
The kinase reaction is initiated by mixing the kinase, the peptide substrate, and ATP in a buffer solution.
-
The test compound (inhibitor) is added to the reaction mixture at a range of concentrations.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the development reagents are added. These reagents differentiate between the phosphorylated and unphosphorylated substrate.
-
The fluorescence emission of the two forms of the substrate is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The ratio of the two emission signals is calculated, which corresponds to the percentage of substrate phosphorylation.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway of Group I PAKs
The p21-activated kinases (PAKs) are key signaling nodes downstream of the Rho family of small GTPases, Rac1 and Cdc42. Upon activation by these GTPases, Group I PAKs regulate a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.
Caption: Simplified signaling pathway of Group I PAKs and the inhibitory action of FRAX597.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity profile of a kinase inhibitor involves screening the compound against a large panel of kinases. This systematic approach allows for the identification of both on-target and off-target activities.
Caption: General experimental workflow for determining the selectivity profile of a kinase inhibitor.
References
Validating PF-3758309 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the cellular target engagement of PF-3758309, a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), and contrasts its performance with alternative inhibitors.
PF-3758309 is a well-characterized small molecule inhibitor targeting PAK4, a serine/threonine kinase implicated in various oncogenic signaling pathways.[1][2][3] Validating its engagement with PAK4 in a cellular context is crucial for interpreting experimental results and advancing its therapeutic potential. This guide details experimental approaches to confirm this interaction and compares PF-3758309 with other known PAK4 inhibitors.
Comparative Analysis of PAK4 Inhibitors
The potency of PF-3758309 has been evaluated in various biochemical and cellular assays. Below is a comparison with other PAK inhibitors.
| Compound | Target(s) | Mechanism | Biochemical Potency (IC50/Ki/Kd) | Cellular Potency (IC50) | Reference(s) |
| PF-3758309 | PAK4, other PAKs | ATP-competitive | PAK4 Kd = 2.7 nM; Ki = 18.7 nM | pGEF-H1 inhibition = 1.3 nM; Anchorage-independent growth (HCT116) = 0.24 nM | [1][3][4] |
| KPT-9274 | PAK4, NAMPT | Allosteric | Not directly inhibiting kinase activity | Reduces PAK4 expression and downstream signaling | [5] |
| GNE-2861 | Group II PAKs (PAK4/5/6) | ATP-competitive | - | - | [6] |
| LCH-7749944 | PAK4 | ATP-competitive | - | - | [6] |
| IPA-3 | Group I PAKs (PAK1/2/3) | Allosteric | - | - | [7] |
Experimental Protocols for Target Validation
Validating the interaction of PF-3758309 with PAK4 in cells can be achieved through several robust methods.
Western Blotting for Downstream Signaling
One of the most direct methods to confirm target engagement is to assess the phosphorylation status of known downstream substrates of PAK4. Inhibition of PAK4 by PF-3758309 should lead to a dose-dependent decrease in the phosphorylation of these substrates.
Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines with known PAK4 expression (e.g., HCT116, A549) and allow them to adhere overnight. Treat cells with increasing concentrations of PF-3758309 or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-PAK4 (S474), total PAK4, phospho-GEF-H1 (S810), phospho-LIMK1 (T508), and β-catenin overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8][9][10]
Protocol:
-
Cell Treatment: Treat intact cells with either PF-3758309 or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PAK4 by Western blotting as described above. A shift in the melting curve to higher temperatures in the PF-3758309-treated samples indicates target engagement.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the hallmark of cellular transformation and is a functional readout of inhibiting oncogenic signaling pathways, including the one mediated by PAK4.[1][11]
Protocol:
-
Base Agar Layer: Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates.
-
Cell-Agar Layer: Mix cells (e.g., HCT116) with 0.3% agar in culture medium containing various concentrations of PF-3758309 or vehicle.
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium containing the respective treatments every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope or an automated colony counter. The IC50 for inhibition of anchorage-independent growth can then be calculated.
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the PAK4 signaling pathway and a typical target validation workflow.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting PAK4 inhibits Ras-mediated signaling and multiple oncogenic pathways in high-risk Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NAMPT by PAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pnas.org [pnas.org]
Comparative Analysis of PF-3774076 (PF-3758309) Activity in PAK4-Mutant vs. Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of the p21-activated kinase 4 (PAK4) inhibitor, PF-3774076 (also known as PF-3758309), against wild-type PAK4 and the clinically relevant E329K mutant. The data presented herein is crucial for understanding the potential efficacy and limitations of this inhibitor in patient populations with specific PAK4 mutations.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of PAK4, a serine/threonine kinase implicated in various cellular processes, including proliferation, survival, and motility.[1][2] Aberrant PAK4 activity is associated with numerous cancers, making it an attractive therapeutic target.[3][4] However, the emergence of resistance mutations can significantly impact the efficacy of targeted therapies. This guide focuses on the E329K somatic mutation in the PAK4 kinase domain, which has been shown to confer resistance to ATP-competitive inhibitors.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against wild-type and E329K mutant PAK4. The data clearly demonstrates a modest but significant increase in the half-maximal inhibitory concentration (IC50) for the E329K mutant, indicating a degree of resistance to the compound.
| Target | Inhibitor | IC50 (μM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type PAK4 | This compound (as "PAK4i") | ~0.45 | - | [6] |
| PAK4 E329K Mutant | This compound (as "PAK4i") | ~0.65 | ~1.44 | [6] |
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for determining the in vitro kinase activity of PAK4 and the inhibitory potential of compounds like this compound.[1][7]
In Vitro PAK4 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant PAK4.
Materials:
-
Recombinant human PAK4 (wild-type or E329K mutant) kinase domain
-
This compound (solubilized in DMSO)
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Recombinant PAK4 enzyme and the peptide substrate are diluted in kinase reaction buffer to their optimal concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted PAK4 enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a pre-mixed solution of the peptide substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for PAK4.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then measure the light output.
-
-
Data Analysis:
-
The luminescence signal is measured using a plate reader.
-
The data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAK4 signaling pathway and the general workflow for evaluating the efficacy of PAK4 inhibitors.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAK4 kinase activity and somatic mutation promote carcinoma cell motility and influence inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
A Head-to-Head Battle: Pan-PAK vs. Selective PAK4 Inhibitors in Cancer Research
A comprehensive comparison for researchers, scientists, and drug development professionals.
The p21-activated kinases (PAKs) have emerged as critical nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis. This has led to the development of small molecule inhibitors targeting these kinases. This guide provides a detailed head-to-head comparison of two major classes of these inhibitors: pan-PAK inhibitors, which target multiple PAK isoforms, and selective PAK4 inhibitors, which are designed to specifically target the PAK4 isoform. We will delve into their mechanisms of action, target selectivity, and preclinical efficacy, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Pan-PAK Inhibitors: Broad-Spectrum Targeting of the PAK Family
Pan-PAK inhibitors are designed to inhibit the activity of multiple PAK isoforms simultaneously. A prominent example of a pan-PAK inhibitor is PF-3758309 , an ATP-competitive inhibitor that shows potent activity against all six PAK isoforms.[1][2] By targeting a wide range of PAKs, these inhibitors can block redundant signaling pathways that may be activated in cancer cells, potentially leading to a more robust anti-tumor response.[3]
Selective PAK4 Inhibitors: A Focused Approach
In contrast, selective PAK4 inhibitors are developed to specifically target the PAK4 isoform, which is frequently overexpressed in various human cancers and plays a crucial role in oncogenesis.[4][5] One of the most studied selective PAK4 inhibitors is KPT-9274 , which is unique in its dual mechanism of action. It acts as an allosteric inhibitor of PAK4, leading to a reduction in PAK4 protein levels, and also inhibits nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism.[6][7][8][9][10] This targeted approach aims to minimize off-target effects and potential toxicities associated with broader kinase inhibition.[4]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of the pan-PAK inhibitor PF-3758309 and the selective PAK4 inhibitor KPT-9274, providing a clear comparison of their activity profiles.
Table 1: Biochemical Potency of Pan-PAK vs. Selective PAK4 Inhibitors
| Inhibitor | Target | Mechanism of Action | Ki (nM) | IC50 (nM) |
| PF-3758309 | PAK1 | ATP-competitive | 13.7 ± 1.8[4][8] | 13.7[1] |
| PAK2 | ATP-competitive | - | 190[1] | |
| PAK3 | ATP-competitive | - | 99[1] | |
| PAK4 | ATP-competitive | 18.7 ± 6.6[4][8] | 18.7[1] | |
| PAK5 | ATP-competitive | - | 18.1[1] | |
| PAK6 | ATP-competitive | - | 17.1[1] | |
| KPT-9274 | PAK4 | Allosteric Inhibitor | Not Applicable | <100[7] |
| NAMPT | - | - | ~120[6][7][11] |
Table 2: Cellular Potency of Pan-PAK vs. Selective PAK4 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) |
| PF-3758309 | HCT116 | Colon Cancer | 0.24[4][8] |
| A549 | Lung Cancer | 20[12] | |
| KPT-9274 | Caki-1 | Kidney Cancer | 600[11] |
| 786-0 | Kidney Cancer | 570[11] |
Signaling Pathways and Points of Intervention
The diagram below illustrates a simplified overview of the PAK signaling pathway, highlighting the points of intervention for both pan-PAK and selective PAK4 inhibitors. Pan-PAK inhibitors will affect the signaling downstream of all PAK isoforms, while selective PAK4 inhibitors will primarily impact the PAK4-mediated pathways.
Caption: Simplified PAK signaling pathway and inhibitor targets.
Experimental Protocols
To facilitate the replication and validation of findings, we provide detailed methodologies for key experiments used in the evaluation of PAK inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction.
Materials:
-
Recombinant PAK enzyme (e.g., PAK1, PAK4)
-
Kinase substrate (e.g., PAKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (Pan-PAK or Selective PAK4)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO).
-
Add 2 µL of a solution containing the PAK enzyme to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[13][14][15]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[2][16][17]
Western Blot Analysis of PAK Signaling
This technique is used to detect changes in the protein levels and phosphorylation status of PAKs and their downstream effectors.[18]
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK4 (Ser474), anti-total PAK4, anti-phospho-LIMK1 (Thr508), anti-total LIMK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitors for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.[19][20][21][22][23]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The choice between a pan-PAK inhibitor and a selective PAK4 inhibitor depends on the specific research question and therapeutic strategy. Pan-PAK inhibitors like PF-3758309 offer the potential for a broad and potent anti-tumor effect by targeting multiple PAK isoforms.[3] However, this broad activity may also lead to off-target effects and potential toxicities.[4] Selective PAK4 inhibitors like KPT-9274 provide a more targeted approach, which may offer an improved safety profile.[4] The dual inhibition of PAK4 and NAMPT by KPT-9274 presents a unique mechanism to simultaneously target cancer cell signaling and metabolism.[6][7][8][9][10] Ultimately, further preclinical and clinical studies are needed to fully elucidate the therapeutic potential and optimal applications of both classes of inhibitors in the treatment of cancer. This guide provides the foundational information and methodologies for researchers to contribute to this critical area of drug discovery.
References
- 1. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. Portico [access.portico.org]
- 10. karyopharm.com [karyopharm.com]
- 11. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpbs.com [ijpbs.com]
- 23. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Selectivity of PF-3758309
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive analysis of the cross-reactivity of PF-3758309, a potent ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), with other kinases. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document serves as an objective resource for evaluating the suitability of PF-3758309 for various research applications.
Introduction to PF-3758309
PF-3758309 is a pyrrolopyrazole compound initially developed as a potent inhibitor of PAK4, a serine/threonine kinase implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival.[1][2] Dysregulation of PAK4 signaling is associated with the progression of several cancers, making it an attractive therapeutic target. While designed for PAK4, the high degree of conservation within the ATP-binding pocket of kinases necessitates a thorough evaluation of an inhibitor's selectivity across the entire kinome to anticipate potential off-target effects and to accurately interpret experimental results.
Kinase Selectivity Profile of PF-3758309
The selectivity of PF-3758309 has been assessed against panels of kinases, revealing a profile of a pan-PAK inhibitor with additional off-target activities. The following tables summarize the inhibitory activity of PF-3758309 against members of the p21-activated kinase (PAK) family and a selection of other kinases from a broader screening panel.
Table 1: Inhibition of PAK Family Kinases by PF-3758309
| Kinase | Inhibition Constant (Ki) / IC50 | Assay Type |
| PAK1 | Ki = 13.7 ± 1.8 nM | Biochemical Assay |
| PAK2 | IC50 = 190 nM | Biochemical Assay |
| PAK3 | IC50 = 99 nM | Biochemical Assay |
| PAK4 | Ki = 18.7 ± 6.6 nM / Kd = 2.7 nM | Biochemical / Binding Assay |
| PAK5 | Ki = 18.1 ± 5.1 nM | Biochemical Assay |
| PAK6 | Ki = 17.1 ± 5.3 nM | Biochemical Assay |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Off-Target Kinase Inhibition Profile of PF-3758309
The following kinases were identified as potential off-targets in a screen of 146 kinases, with IC50 values ranging from 1 nM to 60 nM.[6]
| Kinase Family | Inhibited Kinases |
| Src Family | SRC, FYN, YES |
| AMPK | AMPK |
| RSK | RSK |
| Checkpoint Kinase | CHEK2 |
| Receptor Tyrosine Kinase | FLT3, TRKA |
| Protein Kinase C | Multiple Isoforms |
| Other | PDK2, AKT3, PRK1, FGR |
It is important to note that this represents a partial screen of the kinome, and other off-target interactions may exist.[6]
Signaling Pathway of PAK4
PF-3758309 exerts its on-target effects by inhibiting the catalytic activity of PAK4, thereby modulating downstream signaling cascades that regulate cell behavior. The following diagram illustrates a simplified representation of the PAK4 signaling pathway.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental protocols. Below are detailed methodologies for key biochemical assays used to characterize compounds like PF-3758309.
Biochemical Kinase Inhibition Assay (ATP-Competitive)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a purified kinase by competing with ATP for binding to the active site.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (PF-3758309) serially diluted in DMSO
-
ATP solution
-
Phosphoric acid (to stop the reaction)
-
Filter plates (e.g., P81 phosphocellulose)
-
Scintillation counter
Workflow:
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 5. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
Safety Operating Guide
Proper Disposal of PF-3774076: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of PF-3774076, a potent and selective α1A adrenoceptor partial agonist. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, protect the environment, and maintain regulatory compliance.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its known chemical properties and established best practices for the disposal of potent, biologically active small molecules and cytotoxic compounds.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to local, state, and federal regulations.[1]
Summary of this compound Properties
The following table summarizes the known chemical and safety information for this compound. This data underscores the need for careful handling and disposal.
| Property | Value | Reference |
| Chemical Name | (R)-5-(1-(2-methoxy-5-chlorobenzyl)pyrrolidin-3-yl)-1H-imidazole | [4] |
| Molecular Formula | C₁₄H₁₅ClN₂O | [4][5] |
| Molecular Weight | 262.73 g/mol | [4][5] |
| Form | Powder | [4] |
| Color | White to beige | [4] |
| Solubility | DMSO: 10 mg/mL | [4] |
| Storage Temperature | Room temperature | [4] |
| GHS Classification | Acute Toxicity, Oral (Category 3) | [4] |
| Hazard Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Hazard Statement | H301: Toxic if swallowed | [4] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [4] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and associated waste is critical. All materials that have come into contact with the compound should be treated as hazardous waste.[2]
1. Waste Segregation:
-
At the point of generation, immediately segregate all this compound waste from non-hazardous laboratory trash.[1]
-
Use dedicated, clearly labeled hazardous waste containers. These are often color-coded (e.g., black for certain chemical waste or yellow for chemotherapy/cytotoxic waste) as per your institution's policy.[1][6]
2. Types of Waste and Disposal Methods:
-
Unused/Expired this compound:
-
Contaminated Labware (e.g., pipette tips, vials, tubes, gloves):
-
Solutions Containing this compound:
-
Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.[3]
-
Ensure the container is compatible with the solvents used.
-
-
Contaminated Sharps (e.g., needles, syringes):
3. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood interiors).
-
A common procedure involves wiping surfaces first with a detergent solution, followed by sterile water, and then a final wipe with 70% ethanol or another suitable disinfectant.[2]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[2][3]
4. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[3]
-
Keep containers securely sealed when not in use and store them in a designated satellite accumulation area within the laboratory.[3]
5. Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]
-
All cytotoxic waste should ultimately be disposed of by incineration or chemical neutralization.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling PF-3774076
Disclaimer: A specific Safety Data Sheet (SDS) for PF-3774076 was not found in the available resources. The following guidance is based on general best practices for handling potent, powdered research compounds in a laboratory setting. This information is not a substitute for a substance-specific SDS, which should be obtained from the supplier before handling this material. A thorough risk assessment should be conducted by qualified personnel before any handling, storage, or disposal of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Given the nature of this compound as a research compound, a cautious approach to personal protection is paramount. The following PPE is recommended as a minimum standard for handling the solid form of this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. Standard safety glasses are not sufficient. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended. Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Body Protection | A lab coat, buttoned to its full length, is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. The type of respirator should be selected based on a risk assessment. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
Safe Handling Practices: Avoid the creation of dust. Use appropriate tools for weighing and transferring the compound. After handling, thoroughly wash hands and any exposed skin with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Storage Conditions: Store in a tightly sealed, clearly labeled container.
-
Storage Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, should be treated as hazardous waste.
-
Waste Collection: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a powder spill, gently cover the material with an absorbent material to prevent it from becoming airborne. Do not sweep dry powder. For a solution, contain the spill with absorbent pads.
-
Clean-up: Wearing the appropriate PPE, carefully clean up the spill using absorbent materials.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Collect all cleaning materials and contaminated items in a sealed hazardous waste container for proper disposal.
Experimental Protocols and Data Presentation
As no specific experimental protocols or quantitative data for this compound were found, this section cannot be completed. It is imperative to consult the primary literature or the supplier for any available data and established protocols.
Visualizing Safety Workflows
The following diagrams illustrate standard safety procedures for a laboratory setting.
Caption: Recommended sequence for putting on Personal Protective Equipment (PPE).
Caption: General workflow for responding to a chemical spill in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
